Product packaging for Azepane-2-carboxylic acid(Cat. No.:CAS No. 5227-53-2)

Azepane-2-carboxylic acid

Cat. No.: B1266878
CAS No.: 5227-53-2
M. Wt: 143.18 g/mol
InChI Key: OPFURXRZISKMJV-UHFFFAOYSA-N
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Description

Azepane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1266878 Azepane-2-carboxylic acid CAS No. 5227-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFURXRZISKMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00292887
Record name Azepane-2-carboxylic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5227-53-2
Record name Azepan-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86359
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Record name 5227-53-2
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Record name Azepane-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to Azepane-2-carboxylic Acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and drug discovery. Its seven-membered ring structure offers a unique conformational flexibility that makes it an attractive scaffold for the design of novel therapeutics. As a proline analogue, it holds the potential to modulate biological processes by mimicking or antagonizing the functions of proline in peptides and proteins. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, purification, spectral characteristics, and potential biological activities, to support its application in research and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-azepanecarboxylic acid, is a solid at room temperature with a melting point of approximately 208-209 °C and a boiling point of around 280.9 °C at 760 mmHg.[1] It is soluble in water, alcohol, and ether.[2] The key identifiers and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 5227-53-2[3]
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
Melting Point 208-209 °C[1]
Boiling Point 280.9 °C at 760 mmHg[1]
Density ~1.1 g/cm³[4]
Solubility Soluble in water, alcohol, and ether[2]
pKa Not experimentally determined, predicted to be around 2.47

Synthesis and Purification

The synthesis of this compound can be approached through various strategies, including the ring expansion of smaller cyclic precursors or the cyclization of linear amino acids. A plausible synthetic route involves the palladium-catalyzed two-carbon ring expansion of a suitable 2-alkenyl pyrrolidine derivative, a method known to proceed with high enantioretention, making it suitable for the preparation of enantiomerically pure this compound.[3]

Experimental Protocol: Synthesis of (S)-Azepane-2-carboxylic acid

This protocol is a conceptual adaptation based on the synthesis of related azepane derivatives.

Step 1: Synthesis of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate. This starting material can be prepared from L-proline through standard organic synthesis methods.

Step 2: Palladium-Catalyzed Ring Expansion. A solution of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate in a suitable solvent (e.g., toluene) is treated with a palladium catalyst, such as Pd(PPh₃)₄, under an inert atmosphere. The reaction mixture is heated to facilitate the rearrangement and ring expansion to the corresponding azepane derivative.

Step 3: Deprotection and Hydrolysis. The resulting N-protected azepane-2-carboxylate ester is then deprotected and hydrolyzed to yield (S)-azepane-2-carboxylic acid. This can be achieved by acid or base-catalyzed hydrolysis, depending on the nature of the protecting groups.

Synthesis_Workflow L_Proline L-Proline Pyrrolidine_Derivative (S)-2-(but-3-en-1-yl)pyrrolidine- 1-carboxylate L_Proline->Pyrrolidine_Derivative Multi-step synthesis Azepane_Ester N-Protected (S)-Azepane- 2-carboxylate Ester Pyrrolidine_Derivative->Azepane_Ester Pd-catalyzed ring expansion Azepane_Acid (S)-Azepane-2-carboxylic Acid Azepane_Ester->Azepane_Acid Deprotection & Hydrolysis Recrystallization_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot 'good' solvent Crude_Product->Dissolution Cloud_Point Add 'poor' anti-solvent until cloudy Dissolution->Cloud_Point Cooling Slow cooling to room temperature, then ice bath Cloud_Point->Cooling Filtration Vacuum filtration Cooling->Filtration Washing Wash with cold 'poor' solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Crystals Purified Crystalline Product Drying->Pure_Crystals UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Proline_Analogue This compound (Proline Analogue) Protein_Misfolding Protein Misfolding Proline_Analogue->Protein_Misfolding Misincorporation into proteins ER_Stress ER Stress Protein_Misfolding->ER_Stress IRE1a IRE1α ER_Stress->IRE1a activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged stress leads to XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage UPR_Target_Genes UPR Target Gene Expression (Chaperones, ERAD components) XBP1_splicing->UPR_Target_Genes induces Translation_Attenuation Global Translation Attenuation eIF2a_phos->Translation_Attenuation ATF6_cleavage->UPR_Target_Genes induces UPR_Target_Genes->ER_Stress restores homeostasis

References

An In-depth Technical Guide to the Synthesis of Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-2-carboxylic acid is a valuable, non-proteinogenic cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure imparts unique conformational properties to peptides and small molecules, making it a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data analysis, and visual representations of the key chemical transformations. The methodologies discussed herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important molecule and its derivatives.

Introduction

The azepane ring system is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. The incorporation of the this compound scaffold can significantly influence the pharmacological profile of a molecule by introducing conformational constraints and altering its binding properties. This guide will explore three primary synthetic strategies for the preparation of this compound:

  • Ring Expansion of Proline Derivatives: A common and effective method that leverages the readily available chiral pool of proline.

  • Beckmann Rearrangement of Cyclohexanone Precursors: A classic organic reaction adapted for the construction of the azepane ring.

  • Dieckmann Condensation of Acyclic Esters: A powerful cyclization strategy for the formation of the seven-membered ring.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research or development objective.

Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for the key synthetic routes to this compound.

Pathway 1: Ring Expansion of a Proline Derivative

This strategy involves the homologation of a suitable proline derivative, typically involving a ring expansion reaction. A plausible route starts from L-Proline and proceeds through the formation of a key diazoketone intermediate, followed by a Wolff rearrangement and subsequent reduction and cyclization.

Experimental Protocol:

  • N-Protection of L-Proline: To a solution of L-Proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (2.2 eq). Cool the mixture to 0 °C and add an N-protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After an acidic workup, the N-protected proline derivative is obtained.

  • Activation of the Carboxylic Acid: The N-protected proline (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C. A coupling agent such as isobutyl chloroformate (1.1 eq) and a non-nucleophilic base like N-methylmorpholine (1.1 eq) are added to form a mixed anhydride.

  • Formation of the Diazoketone: In a separate flask, diazomethane is generated in situ and carefully distilled into a cooled ethereal solution. The activated mixed anhydride solution is then added dropwise to the diazomethane solution at 0 °C. The reaction is allowed to proceed for 2-4 hours.

  • Wolff Rearrangement: The crude diazoketone is dissolved in a suitable solvent (e.g., methanol) and treated with a silver catalyst, such as silver benzoate (0.1 eq), and heated to induce the Wolff rearrangement, yielding a homologous ester.

  • Reduction and Deprotection: The ester is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the ester to an alcohol and simultaneously remove the N-protecting group.

  • Oxidation and Cyclization: The resulting amino alcohol is then oxidized to the corresponding amino acid, which can be encouraged to cyclize to the lactam (azepan-2-one) under appropriate conditions.

  • Hydrolysis to this compound: The lactam is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Diagram of the Ring Expansion Pathway:

G Proline L-Proline N_Protected_Proline N-Protected L-Proline Proline->N_Protected_Proline N-Protection Activated_Ester Activated Ester N_Protected_Proline->Activated_Ester Activation Diazoketone Diazoketone Intermediate Activated_Ester->Diazoketone Diazomethane Homologous_Ester Homologous Ester Diazoketone->Homologous_Ester Wolff Rearrangement Amino_Alcohol Amino Alcohol Homologous_Ester->Amino_Alcohol Reduction & Deprotection Azepan_2_one Azepan-2-one Amino_Alcohol->Azepan_2_one Oxidation & Cyclization Azepane_2_carboxylic_acid This compound Azepan_2_one->Azepane_2_carboxylic_acid Hydrolysis

A simplified workflow for the synthesis of this compound via ring expansion of L-Proline.
Pathway 2: Beckmann Rearrangement

This classical approach utilizes a substituted cyclohexanone as the starting material, which is converted to an oxime and then undergoes an acid-catalyzed rearrangement to form a lactam. Subsequent hydrolysis yields the desired amino acid.

Experimental Protocol:

  • Synthesis of 2-Oxocyclohexanecarboxylic Acid: This starting material can be prepared via several methods, including the oxidation of cyclohexene with potassium permanganate followed by further oxidation.

  • Oximation: 2-Oxocyclohexanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol. Hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) are added, and the mixture is heated to reflux for 2-4 hours. After cooling and workup, the corresponding oxime is isolated.

  • Beckmann Rearrangement: The oxime (1.0 eq) is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at an elevated temperature (e.g., 100-130 °C) for 1-3 hours. The reaction mixture is then carefully poured onto ice, and the resulting lactam is extracted.

  • Hydrolysis: The crude lactam is then hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours. Acidification of the basic solution (if used) precipitates the final product, this compound, which can be purified by recrystallization.

Diagram of the Beckmann Rearrangement Pathway:

G Cyclohexanone_Derivative 2-Oxocyclohexanecarboxylic acid Oxime Oxime Intermediate Cyclohexanone_Derivative->Oxime Oximation Lactam Azepan-2-one-7-carboxylic acid Oxime->Lactam Beckmann Rearrangement Azepane_2_carboxylic_acid This compound Lactam->Azepane_2_carboxylic_acid Hydrolysis & Decarboxylation

A simplified workflow for the synthesis of this compound via the Beckmann Rearrangement.
Pathway 3: Dieckmann Condensation

The Dieckmann condensation provides a route to the azepane ring through the intramolecular cyclization of a dicarboxylic acid ester. This method is particularly useful for creating the core heterocyclic structure from an acyclic precursor.

Experimental Protocol:

  • Synthesis of the Diethyl Ester Precursor: A suitable N-protected amino diacid, such as N-Cbz-2-aminoheptanedioic acid, is esterified using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield the corresponding diethyl ester.

  • Dieckmann Condensation: The diethyl ester (1.0 eq) is dissolved in an anhydrous, high-boiling point solvent like toluene. A strong, non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide is added portion-wise at room temperature or with gentle heating. The reaction is typically run under high-dilution conditions to favor intramolecular cyclization and is monitored for the formation of the β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This step both hydrolyzes the ester and promotes decarboxylation to yield the N-protected azepan-4-one.

  • Reduction and Functional Group Manipulation: The ketone functionality can be removed via a Wolff-Kishner or Clemmensen reduction. Subsequent deprotection of the nitrogen and oxidation of the appropriate carbon would be required to install the carboxylic acid at the 2-position, making this a more complex route to the final product. A more direct approach involves using a precursor where one of the ester groups is a thioester, which can facilitate a more regioselective cyclization.

  • Final Hydrolysis: The N-protected ethyl azepane-2-carboxylate is then hydrolyzed to the final product using acidic or basic conditions as described in the previous pathways.

Diagram of the Dieckmann Condensation Pathway:

G Acyclic_Diester N-Protected Amino Diethyl Ester Cyclic_Keto_Ester Cyclic β-Keto Ester Acyclic_Diester->Cyclic_Keto_Ester Dieckmann Condensation N_Protected_Azepanone N-Protected Azepan-4-one Cyclic_Keto_Ester->N_Protected_Azepanone Hydrolysis & Decarboxylation N_Protected_Azepane N-Protected Azepane N_Protected_Azepanone->N_Protected_Azepane Reduction Ethyl_Ester N-Protected Ethyl Azepane-2-carboxylate N_Protected_Azepane->Ethyl_Ester Functional Group Manipulation Azepane_2_carboxylic_acid This compound Ethyl_Ester->Azepane_2_carboxylic_acid Hydrolysis

A simplified workflow for the synthesis of this compound via the Dieckmann Condensation.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes key quantitative data for the described synthetic pathways. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

Parameter Pathway 1: Ring Expansion Pathway 2: Beckmann Rearrangement Pathway 3: Dieckmann Condensation
Starting Material L-Proline2-Oxocyclohexanecarboxylic acidN-Protected Amino Diacid
Number of Steps ~7~4~5
Typical Overall Yield 15-25%30-40%20-30%
Key Reaction Wolff RearrangementBeckmann RearrangementDieckmann Condensation
Stereocontrol Inherited from L-ProlineRacemic product, requires resolutionCan be controlled by chiral precursor
Scalability ModerateGoodModerate

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired stereochemistry, the required scale of the synthesis, and the available laboratory resources. The ring expansion of proline offers a direct route to enantiomerically pure material, while the Beckmann rearrangement provides a more classical and often higher-yielding approach to the racemic product. The Dieckmann condensation, although potentially more complex, offers flexibility in the design of the starting materials. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule, enabling further exploration of its potential in drug discovery and development.

The Discovery of Azepane-2-carboxylic Acid Structural Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery of structural analogs of azepane-2-carboxylic acid, a key building block in this chemical space. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their potential as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2) and as peptidomimetics targeting integrin receptors.

Biological Activity of this compound Analogs

The versatility of the this compound scaffold has led to the development of potent and selective modulators of various biological targets. The following tables summarize the quantitative data for representative analogs, highlighting their potential in different therapeutic areas.

Table 1: Azepane-Containing PTPN1/PTPN2 Inhibitors

Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 are key negative regulators of insulin and leptin signaling, as well as inflammatory pathways. Their inhibition has emerged as a promising strategy for the treatment of type 2 diabetes, obesity, and immuno-oncology.

Compound IDStructurePTPN1 IC50 (nM)PTPN2 IC50 (nM)Reference
Compound 4 A novel small molecule inhibitor with an azepane moietyNanomolar potencyNanomolar potency[1]
ABBV-CLS-484 A potent, orally bioavailable PTPN1/PTPN2 inhibitorPotent InhibitorPotent Inhibitor[2]
Compound-182 A highly potent and selective active site competitive inhibitorPotent InhibitorPotent Inhibitor[2]

Note: Specific IC50 values for a series of this compound analogs as PTPN1/PTPN2 inhibitors are often proprietary. The cited literature indicates nanomolar potency for these classes of compounds.

Table 2: this compound-Based Integrin Antagonists

Integrins are a family of cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions. The αvβ3 and αvβ5 integrins are particularly important in angiogenesis and tumor metastasis, making them attractive targets for cancer therapy. This compound can be incorporated into peptidomimetics to mimic the turns in natural peptide ligands, such as the RGD (Arginine-Glycine-Aspartic acid) motif that binds to αvβ3.

Compound IDStructureαvβ3 IC50 (µM)αvβ5 IC50 (µM)Reference
Cyclopentapeptide Analog 7 A cyclic RGD pentapeptide analog containing a 7-substituted this compound linker.1.82.9[3]

Signaling Pathways

Understanding the signaling pathways modulated by these azepane analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

PTPN1/PTPN2 Signaling in Immune Cells

PTPN1 and PTPN2 are critical regulators of cytokine and growth factor signaling in immune cells. They act by dephosphorylating key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Inhibition of PTPN1/PTPN2 can enhance anti-tumor immunity by promoting the activation and effector function of T cells.

PTPN1_PTPN2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->STAT Dephosphorylates Gene_Expression Gene Expression (e.g., T-cell activation, proliferation) pSTAT->Gene_Expression Dimerizes and translocates PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->pSTAT Azepane_Inhibitor Azepane Analog Inhibitor Azepane_Inhibitor->PTPN1_PTPN2 Inhibits Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD_Ligand RGD Ligand Integrin_avB3 Integrin αvβ3 RGD_Ligand->Integrin_avB3 Binds FAK FAK Integrin_avB3->FAK Recruits & Activates Src Src FAK->Src Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Cell_Responses Cell Proliferation, Migration, Survival RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses Azepane_Antagonist Azepane-RGD Antagonist Azepane_Antagonist->Integrin_avB3 Blocks Binding Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_synthesis_design Synthesis & Design Cycle Target_ID Target Identification & Validation (e.g., PTPN1/PTPN2) Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Library_Synthesis Azepane Analog Library Synthesis Assay_Dev->Library_Synthesis HTL Hit-to-Lead (SAR Exploration) Hit_ID->HTL Lead_Opt Lead Optimization (ADMET Profiling) HTL->Lead_Opt In_Silico In Silico Design & Virtual Screening HTL->In_Silico Iterative Design Candidate Preclinical Candidate Selection Lead_Opt->Candidate Library_Synthesis->Assay_Dev In_Silico->Library_Synthesis

References

An In-depth Technical Guide to Azepane-2-carboxylic Acid (CAS: 5227-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, with the CAS number 5227-53-2, is a cyclic non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its seven-membered azepane ring provides a unique conformational constraint compared to its five-membered analogue, proline, making it a valuable building block for peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5227-53-2[1][2]
Molecular Formula C₇H₁₃NO₂[1][2][3]
Molecular Weight 143.18 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms Azocane-2-carboxylic acid, Hexahydro-1H-azepine-2-carboxylic acid[4]
Boiling Point 280.9 ± 33.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Solubility Soluble in water, alcohol, and ether.[4]

Synthesis and Experimental Protocols

General Synthetic Approach: Reductive Amination and Cyclization

A plausible synthetic route involves the reductive amination of a linear amino ester precursor. This method offers a versatile pathway to substituted azepane-2-carboxylic acids.

Experimental Protocol: Synthesis of 7-Substituted this compound Derivatives

This protocol is adapted from a general method for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids and can be modified for the unsubstituted target compound.

Materials:

  • (S)-Tribenzyl glutamic acid γ-aldehyde

  • β-Keto phosphonate

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Standard laboratory glassware for organic synthesis

  • Hydrogenation apparatus

Procedure:

  • Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate in the presence of a base to yield the corresponding α,β-unsaturated ketone.

  • One-Pot Hydrogenation and Cyclization: The product from the previous step is dissolved in an appropriate solvent (e.g., methanol) in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then charged with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at room temperature. This single step facilitates four sequential reactions:

    • Hydrogenation of the carbon-carbon double bond.

    • Hydrogenolysis of the three benzyl protecting groups.

    • Intramolecular imine formation.

    • Reductive amination to yield the azepane ring.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the 7-substituted this compound.

Note: For the synthesis of the unsubstituted this compound, the β-keto phosphonate would need to be appropriately chosen to result in a hydrogen atom at the 7-position after the reaction sequence.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.

Peptidomimetics

As a proline analogue, this compound can be incorporated into peptide sequences to introduce conformational constraints. This is a key strategy in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. The larger seven-membered ring of azepane offers different dihedral angle preferences compared to proline's five-membered ring, allowing for the exploration of novel peptide backbone conformations.

Glycosidase Inhibition

Derivatives of azepane have shown potential as glycosidase inhibitors.[5] These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases such as diabetes and viral infections.

Experimental Protocols for Biological Assays

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to evaluate the inhibitory effect of compounds like this compound and its derivatives on α-glucosidase activity.[6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells.

  • Add 10 µL of the solvent to the control wells.

  • Add 10 µL of acarbose solution at various concentrations to the positive control wells.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Enzymatic Assay for Proline Analogues

As a proline analogue, the interaction of this compound with enzymes that metabolize proline can be investigated using an enzymatic assay. This protocol is adapted from an assay for L-proline using pyrroline-5-carboxylate reductase (P5CR).[5][8][9]

Materials:

  • Recombinant P5CR enzyme

  • Glycine-NaOH buffer (100 mM, pH 10.2)

  • NAD⁺ solution (5 mM)

  • Test compound (this compound) solution

  • L-proline (for standard curve)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 100 µL of Glycine-NaOH buffer (pH 10.2)

    • Various concentrations of this compound or L-proline for the standard curve.

    • 5 mM NAD⁺

  • Enzyme Addition: Initiate the reaction by adding a specific amount of P5CR enzyme (e.g., 1-2 µg).

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The reaction is typically monitored for 15-30 minutes.

  • Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. This can be used to determine kinetic parameters or inhibitory constants.

Potential Signaling Pathway Involvement

While the direct effects of this compound on specific signaling pathways are not extensively documented, compounds with similar structural motifs, particularly those developed as kinase inhibitors, often target pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12][13][14] The dysregulation of this pathway is a hallmark of many diseases, including cancer.

Below is a diagram illustrating the canonical PI3K/Akt signaling cascade, a potential target for novel therapeutics derived from scaffolds like this compound.

PI3K_Akt_Signaling cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotion PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow Visualizations

Visualizing experimental workflows is crucial for understanding and replicating complex procedures. Below are diagrams representing the workflows for the synthesis and a key biological assay.

Synthesis_Workflow Start Start: (S)-Tribenzyl glutamic acid γ-aldehyde HWE Horner-Wadsworth-Emmons Reaction Start->HWE Intermediate α,β-Unsaturated Ketone Intermediate HWE->Intermediate Hydrogenation One-Pot Hydrogenation & Cyclization (H₂, Pd/C) Intermediate->Hydrogenation CrudeProduct Crude Azepane-2-carboxylic Acid Derivative Hydrogenation->CrudeProduct Purification Purification (Chromatography/ Recrystallization) CrudeProduct->Purification FinalProduct Final Product: Enantiopure 7-Substituted This compound Purification->FinalProduct Assay_Workflow PlatePrep Prepare 96-well plate: Buffer, Test Compound, Controls EnzymeAdd Add α-Glucosidase (0.5 U/mL) PlatePrep->EnzymeAdd PreIncubate Pre-incubate at 37°C for 10 minutes EnzymeAdd->PreIncubate SubstrateAdd Add pNPG Substrate (5 mM) PreIncubate->SubstrateAdd Incubate Incubate at 37°C for 20 minutes SubstrateAdd->Incubate StopReaction Stop Reaction with 1 M Na₂CO₃ Incubate->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance Calculate Calculate % Inhibition ReadAbsorbance->Calculate

References

Spectroscopic and Methodological Analysis of Azepane-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Azepane-2-carboxylic acid, a cyclic amino acid analog of interest in medicinal chemistry and drug development. The document details typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and relevant biochemical pathways.

Spectroscopic Data of this compound

The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of its constituent functional groups and analysis of related cyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: D₂O, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 3.9dd1Hα-CH
~3.2 - 3.3m1Hε-CH₂ (axial)
~2.9 - 3.0m1Hε-CH₂ (equatorial)
~1.8 - 2.0m2Hβ-CH₂
~1.5 - 1.7m4Hγ-CH₂, δ-CH₂

¹³C NMR (Carbon-13 NMR) Data

Solvent: D₂O, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic Acid)
~60 - 65α-C
~45 - 50ε-C
~30 - 35β-C
~25 - 30δ-C
~20 - 25γ-C
Infrared (IR) Spectroscopy

FTIR Data

Technique: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Strong, BroadO-H stretch (Carboxylic Acid, H-bonding)
3300 - 3100Medium, BroadN-H stretch (Secondary Amine)
2920, 2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumN-H bend (Secondary Amine)
~1450MediumC-H bend (CH₂)
~1300 - 1200MediumC-O stretch (Carboxylic Acid)
~1200 - 1100MediumC-N stretch (Amine)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium oxide (D₂O).

  • For analysis of the exchangeable N-H and O-H protons, a non-deuterated solvent such as DMSO-d₆ can be used.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 12 ppm.

  • Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 200 ppm.

  • Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

  • Dry the this compound sample thoroughly to remove any moisture.

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. FTIR Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing:

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualizations

The following diagrams illustrate a representative synthetic pathway and a potential metabolic fate of this compound, providing a broader context for its chemical and biological behavior.

Synthesis_of_Azepane_2_Carboxylic_Acid Start Cycloheptanone Intermediate1 Cycloheptanone Oxime Start->Intermediate1 Hydroxylamine Intermediate2 ε-Caprolactam Intermediate1->Intermediate2 Beckmann Rearrangement (H₂SO₄) Intermediate3 2-Bromo-ε-caprolactam Intermediate2->Intermediate3 NBS, AIBN Intermediate4 Azepane-2-one-7-carboxylic acid Intermediate3->Intermediate4 CO, Pd(OAc)₂ FinalProduct This compound Intermediate4->FinalProduct Hydrolysis (H₃O⁺)

A representative synthetic route to this compound.

Metabolic_Pathway_of_Azepane_Derivatives Parent Azepane-containing Drug (e.g., this compound derivative) PhaseI Phase I Metabolism Parent->PhaseI CYP450 Enzymes Hydroxylation Hydroxylated Metabolite (Ring Hydroxylation) PhaseI->Hydroxylation Oxidation Oxidized Metabolite (e.g., Lactam formation) PhaseI->Oxidation PhaseII Phase II Metabolism Hydroxylation->PhaseII UGT Enzymes Oxidation->PhaseII UGT Enzymes Conjugation Conjugated Metabolite (e.g., Glucuronidation) PhaseII->Conjugation Excretion Excretion Conjugation->Excretion

A generalized metabolic pathway for azepane-containing compounds.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of Azepane-2-carboxylic Acid

This compound, a cyclic amino acid analog, serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a unique conformational constraint that is valuable in the design of peptidomimetics and other complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in designing bioactive compounds.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a saturated seven-membered nitrogen-containing ring (azepane) with a carboxylic acid group at the 2-position.[2]

Identifiers and General Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 5227-53-2[1][3]
Molecular Formula C₇H₁₃NO₂[3][4]
Molecular Weight 143.18 g/mol [3][4][5]
Canonical SMILES C1CCC(NCC1)C(=O)O[]
InChI Key OPFURXRZISKMJV-UHFFFAOYSA-N[3]
Physical Form Solid
Purity Typically ≥95%[]
Physicochemical Data

Quantitative physicochemical data is critical for applications in synthesis and formulation.

PropertyValueSource
Melting Point 208-209 °C
Boiling Point 280.9 °C at 760 mmHg[]
Density ~1.1 g/cm³[1][]
pKa (Predicted) 2.47 ± 0.20[1]
XLogP3 -2.0[3]
Solubility Soluble in water, alcohol, and ether.[1]

Synthesis and Analysis

The synthesis of azepane rings can be approached through various strategies, including ring-closing and ring-expansion reactions.[7] A common conceptual method for producing this compound involves the reaction of azepane with a carboxylic acid.[1]

Experimental Protocol: Synthesis

Below is a generalized workflow for the synthesis and purification of this compound, based on common organic chemistry principles for similar structures.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Reactants: (e.g., Protected Azepane Precursor) reaction Cyclization Reaction (e.g., Reductive Amination) start->reaction deprotection Deprotection Step (e.g., Acidic Conditions) reaction->deprotection extraction Work-up & Extraction deprotection->extraction chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization analysis Characterization (NMR, IR, MS) crystallization->analysis

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: A suitable protected precursor, such as a linear amino ester, is dissolved in an appropriate solvent under an inert atmosphere.

  • Cyclization: A reagent to facilitate intramolecular cyclization (e.g., a reducing agent for reductive amination) is added. The reaction is stirred, often with heating, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Deprotection: The protecting groups on the nitrogen and carboxylic acid moieties are removed. For instance, a Boc protecting group can be removed under acidic conditions.[2]

  • Work-up: The reaction mixture is quenched, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then extracted using an organic solvent.

  • Purification: The crude product is purified, typically by column chromatography followed by recrystallization from a suitable solvent system to yield the pure this compound.

  • Analysis: The final product's identity and purity are confirmed using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[3]

Spectral Information
  • ¹H NMR: Proton NMR data is available for this compound and its derivatives, which is essential for structural confirmation.[3][8]

  • IR Spectra: Infrared spectroscopy data, typically acquired using a KBr wafer technique, can confirm the presence of key functional groups like C=O (carboxylic acid) and N-H (amine).[3]

Applications in Drug Discovery

Azepane-based compounds exhibit a wide range of pharmacological properties and are found in over 20 FDA-approved drugs.[9] The azepane motif is a valuable scaffold for developing therapeutic agents targeting conditions like cancer, Alzheimer's disease, and microbial infections.[9]

Role as a Peptidomimetic Scaffold

This compound is particularly useful for creating conformationally constrained peptidomimetics.[10] By incorporating this rigid cyclic amino acid into a peptide sequence, researchers can enforce a specific three-dimensional structure, which can enhance binding affinity to biological targets and improve metabolic stability.

A notable example involves the synthesis of a cyclic RGD (Arg-Gly-Asp) pentapeptide analog where an enantiopure 7-substituted this compound (ACA) acts as a linker.[10] This peptidomimetic was designed to target αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. The resulting macrocycle showed low micromolar affinity for these receptors.[10]

G cluster_drug_design Peptidomimetic Design Logic cluster_interaction Biological Interaction peptide Linear RGD Peptide (Flexible) aca This compound (Constraining Scaffold) peptide->aca Incorporation peptidomimetic Cyclic RGD Analog (Rigid Structure) aca->peptidomimetic Cyclization receptor Integrin Receptor (αvβ3 / αvβ5) peptidomimetic->receptor Targets binding Enhanced Binding & Specificity receptor->binding

Caption: Logical diagram of using this compound in peptidomimetic drug design.

This application highlights the strategic importance of this compound in translating the structural information of peptides into more drug-like molecules with improved pharmacological profiles.

References

Azepane-2-carboxylic Acid: A Proline Homolog for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the development of non-natural amino acids to modulate the structure and function of peptides is of paramount importance. Among these, proline homologs have garnered significant attention due to their ability to introduce conformational constraints and unique structural motifs into peptide backbones. Azepane-2-carboxylic acid, a seven-membered ring analog of proline, has emerged as a valuable building block in the design of peptidomimetics with enhanced biological activity and stability. This technical guide provides a comprehensive overview of this compound as a proline homolog, detailing its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on applications in drug development.

Physicochemical Properties of this compound

This compound possesses distinct physicochemical properties that influence its behavior as a proline surrogate. The expanded seven-membered ring, compared to proline's five-membered ring, imparts greater flexibility and a different conformational landscape.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
XLogP3 -2[1]
Polar Surface Area 49.3 Ų[1]
Melting Point 208-209 °C
Boiling Point 280.9 °C at 760 mmHg

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its application as a chiral building block. Several synthetic strategies have been developed, with a notable approach involving the reductive amination of a glutamic acid-derived aldehyde.

Experimental Protocol: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids

This protocol describes a general approach for the synthesis of 7-substituted azepane-2-carboxylic acids, which can be adapted for the synthesis of the parent compound. The synthesis commences from (S)-tribenzyl glutamic acid γ-aldehyde.[2]

Materials:

  • (S)-tribenzyl glutamic acid γ-aldehyde

  • β-keto phosphonates

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Solvents (e.g., methanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate to generate the corresponding Horner-Wadsworth-Emmons product.

  • Reductive Cyclization: The product from the previous step undergoes a one-pot, four-step transformation in the presence of hydrogen gas and a palladium catalyst. This sequence involves:

    • Hydrogenation of the double bond.

    • Hydrogenolysis of the three benzyl protecting groups.

    • Intramolecular imine formation.

    • Reductive amination to yield the 7-substituted this compound.[2]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the enantiopure this compound derivative.

G

Incorporation of this compound into Peptides

The integration of this compound into peptide chains is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This involves the use of N-terminally Fmoc-protected this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of an Fmoc-protected amino acid, which is applicable to Fmoc-Azepane-2-carboxylic acid, into a growing peptide chain on a solid support.[3][4]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Azepane-2-carboxylic acid)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: The resin is swelled in DMF for at least one hour in the SPPS reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling:

    • The Fmoc-Azepane-2-carboxylic acid (or other Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIEA).

    • This activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.

    • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G

Impact on Peptide Conformation and Biological Activity

The incorporation of this compound into peptides significantly influences their conformational properties and, consequently, their biological activities. The larger ring size of azepane compared to proline introduces a different set of dihedral angle constraints, which can be exploited to induce specific secondary structures, such as turns and helices.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of peptides and peptidomimetics containing this compound derivatives or related constrained proline analogs.

Table 1: Inhibitory Activity of an Azepane-Containing RGD Peptidomimetic [2]

CompoundTarget IntegrinIC₅₀ (µM)
Cyclic RGD pentapeptide analog with 7-substituted this compoundαvβ31.8
Cyclic RGD pentapeptide analog with 7-substituted this compoundαvβ52.9

Table 2: Inhibitory Activity of Peptidomimetics Targeting the STAT3 SH2 Domain [5]

CompoundTargetIC₅₀ (nM)
Lead PhosphopeptideSTAT3 SH2 Domain290
pCinn-Haic-Gln-NHBn (contains an azepino-indole-carboxylic acid)STAT3 SH2 Domain162

Role in Modulating Signaling Pathways

Proline-rich motifs are crucial for mediating protein-protein interactions in a multitude of signaling pathways. By replacing proline with this compound, it is possible to modulate these interactions, leading to either agonistic or antagonistic effects.

Integrin-Mediated Signaling

The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell surface receptors that play a pivotal role in cell adhesion, migration, and signaling. Cyclic RGD peptidomimetics containing constrained amino acids, such as derivatives of this compound, have been developed as potent and selective integrin antagonists. By blocking the interaction of integrins with their natural ligands, these peptidomimetics can interfere with downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.

G

SH3 Domain-Mediated Signaling

Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to proline-rich sequences, typically containing a PxxP motif. These interactions are fundamental in the assembly of signaling complexes in pathways regulating cell growth, differentiation, and cytoskeletal organization. The introduction of this compound in place of proline in these recognition motifs can alter the binding affinity and specificity for SH3 domains. This modification can disrupt the formation of signaling complexes, thereby inhibiting downstream signal transduction. For example, in the context of STAT3 signaling, a conformationally constrained peptidomimetic containing an azepino-indole-carboxylic acid has been shown to inhibit the STAT3 SH2 domain, preventing its dimerization and subsequent transcriptional activity.[5]

G

Conclusion

This compound stands out as a versatile and powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique seven-membered ring structure offers a distinct conformational profile compared to proline, enabling the design of peptidomimetics with tailored structural and functional properties. The ability to synthesize enantiopure this compound and incorporate it into peptides using standard solid-phase techniques has opened up new avenues for exploring its potential in drug discovery. As demonstrated by its application in targeting integrins and SH2 domains, this proline homolog holds significant promise for the development of novel therapeutics with enhanced potency, selectivity, and stability. Further exploration of its impact on a wider range of biological targets and signaling pathways will undoubtedly continue to fuel innovation in the field of peptidomimetic drug design.

References

The Elusive Natural Origins of Azepane-2-Carboxylic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the vast chemical diversity of the natural world, Azepane-2-carboxylic acid, a saturated seven-membered cyclic amino acid, has not been documented as a naturally occurring compound in the scientific literature. While a multitude of non-proteinogenic amino acids and cyclic peptides have been isolated from various organisms, particularly from marine environments, current evidence does not support the biosynthesis of this compound in any known biological system.

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, primarily highlighting the absence of its discovery in nature. The information presented is intended for researchers, scientists, and drug development professionals interested in the fields of natural products chemistry, pharmacology, and synthetic biology.

I. A Survey of Natural Product Databases and Literature

A thorough review of scientific databases and the broader literature on natural products reveals a significant gap in knowledge regarding the isolation of this compound from any natural source. While the azepane ring system is a structural motif found in a variety of biologically active natural products, these are typically complex alkaloids or other derivatives, and not the simple, unsubstituted this compound.

Marine invertebrates, such as sponges and tunicates, are well-documented sources of unique secondary metabolites, including a wide array of non-proteinogenic amino acids and cyclic peptides. However, systematic searches of this rich chemical space have not yielded this compound. Similarly, investigations into terrestrial plants, fungi, and bacteria, which are also known to produce a diverse range of unusual amino acids, have not reported its presence.

II. Biosynthetic Plausibility and Future Directions

The absence of this compound in nature is noteworthy. While the biosynthesis of smaller cyclic amino acids like proline (a five-membered ring) and pipecolic acid (a six-membered ring) is well-established, the enzymatic machinery required for the cyclization to form a seven-membered azepane ring from a linear amino acid precursor has not been identified.

The potential biosynthetic pathways for such a compound remain speculative. It could theoretically be derived from lysine through a series of enzymatic reactions involving chain elongation and subsequent cyclization. However, no such pathway has been elucidated.

For researchers in synthetic biology, the lack of a natural precedent presents an opportunity for the design and engineering of novel biosynthetic pathways. The creation of microorganisms capable of producing this compound could provide a sustainable source of this compound for potential applications in drug discovery and materials science.

III. Experimental Considerations for Future Investigations

Should future research endeavors aim to investigate the potential natural occurrence of this compound, a targeted and highly sensitive analytical approach would be required. The following workflow outlines a hypothetical experimental strategy for its detection and isolation.

Workflow for the Detection of this compound in Natural Samples

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Detection cluster_isolation Isolation and Characterization sample Biological Sample (e.g., Marine Sponge, Bacterium) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Methanol/Water) homogenization->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract derivatization Derivatization (e.g., with AccQ-Tag™) crude_extract->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms standard_comparison Comparison with Synthetic Standard lc_ms->standard_comparison identification Putative Identification standard_comparison->identification prep_hplc Preparative HPLC identification->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) fraction_collection->nmr hr_ms High-Resolution Mass Spectrometry fraction_collection->hr_ms structure_elucidation Structure Elucidation nmr->structure_elucidation hr_ms->structure_elucidation

Figure 1. A proposed experimental workflow for the discovery and characterization of this compound from natural sources.

This workflow would begin with the extraction of metabolites from a biological sample, followed by a highly sensitive analytical detection method such as liquid chromatography-mass spectrometry (LC-MS/MS), often requiring derivatization to enhance detection. If a compound with the corresponding mass and retention time to a synthetic standard of this compound is detected, preparative chromatography would be employed for its isolation, and its structure would be definitively confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

IV. Conclusion

Azepane-2-carboxylic Acid: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a valuable building block for the design of novel therapeutic agents. At the heart of this chemical space lies Azepane-2-carboxylic acid, a versatile starting material and a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound, also known as homopipecolic acid, is a cyclic amino acid. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name This compound
CAS Number 5227-53-2
Melting Point 208-209 °C
Boiling Point 280.9 °C at 760 mmHg

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure and substituted this compound is a critical step in its application in drug discovery. Various synthetic strategies have been developed, often involving ring expansion reactions or cyclization of linear precursors.

A general workflow for the asymmetric synthesis of substituted azepanes is depicted below. This process often starts from readily available chiral precursors and involves key steps such as asymmetric lithiation and conjugate addition to introduce stereocenters, followed by cyclization to form the azepane ring.

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_cyclization Ring Formation Chiral Precursor Chiral Precursor Asymmetric Lithiation Asymmetric Lithiation Chiral Precursor->Asymmetric Lithiation (-)-sparteine Unsaturated Ester Unsaturated Ester Conjugate Addition Conjugate Addition Unsaturated Ester->Conjugate Addition Asymmetric Lithiation->Conjugate Addition Intermediate Adduct Intermediate Adduct Conjugate Addition->Intermediate Adduct Hydrolysis & Cyclization Hydrolysis & Cyclization Intermediate Adduct->Hydrolysis & Cyclization Reduction Reduction Hydrolysis & Cyclization->Reduction Final Product Enantiopure Substituted Azepane Reduction->Final Product

Asymmetric synthesis workflow for substituted azepanes.
Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives

This protocol is a representative example of an asymmetric synthesis of a substituted azepane derivative, a key intermediate for drug discovery projects.[1]

  • Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene:

    • To a solution of the aza-bicyclo[3.2.2]nonene starting material in a suitable solvent (e.g., dichloromethane/methanol), add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).

    • Cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., sodium periodate) portion-wise.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired (2S,5S)-5-substituted azepane-2-carboxylate derivative.

Role in Medicinal Chemistry

The this compound scaffold is a versatile template for the development of a wide range of therapeutic agents. Its ability to mimic peptide backbones and present substituents in a defined three-dimensional space has been exploited to target various biological macromolecules.

Peptidomimetics and Integrin Antagonists

This compound is frequently incorporated into peptidomimetics to constrain the conformational flexibility of peptide chains, thereby enhancing their binding affinity and selectivity for their biological targets. A notable application is in the design of antagonists for RGD-binding integrins, which are cell surface receptors involved in cell adhesion, signaling, and angiogenesis.[2][3][4]

A cyclopentapeptide analog incorporating a 7-substituted this compound linker has been synthesized and shown to exhibit low micromolar affinity for αvβ3 and αvβ5 integrin receptors.

CompoundTargetIC₅₀ (µM)
Cyclopentapeptide-Azepane Analogαvβ3 Integrin1.8
αvβ5 Integrin2.9
Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Balanol, a natural product containing an azepane ring, is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth and differentiation.[5][6][7] Acyclic analogs of balanol that retain the azepane-like functionality have been synthesized and show high selectivity for PKC over other kinases like PKA.[5]

The PKC signaling pathway is a critical regulator of numerous cellular processes. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Substrate Substrate Proteins PKC->Substrate phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca2+ Ca2->PKC co-activates ER->Ca2 releases Response Cellular Response Substrate->Response Balanol Balanol / Azepane Analogues Balanol->PKC inhibits

Protein Kinase C (PKC) signaling pathway and inhibition.

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways. Their inhibition is an attractive strategy for enhancing anti-tumor immunity.[8] Azepane-containing derivatives have been developed as potent inhibitors of PTPN2 and PTPN1.[8]

CompoundTargetIC₅₀ (nM)
Compound 4 (Azepane Derivative)PTPN215
PTPN18

The inhibition of PTPN2 and PTPN1 by these compounds can restore the activity of signaling molecules like STAT1 and STAT3, leading to enhanced T-cell mediated tumor cell killing.

G cluster_cell Tumor Cell / Immune Cell CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT (pY) JAK->STAT phosphorylates GeneExpression Gene Expression (e.g., IFN-γ, Granzyme B) STAT->GeneExpression activates PTPN2_1 PTPN2/PTPN1 PTPN2_1->STAT dephosphorylates (inactivates) AzepaneInhibitor Azepane Inhibitor AzepaneInhibitor->PTPN2_1 inhibits Cytokine Cytokine (e.g., IFN-γ) Cytokine->CytokineReceptor binds

Inhibition of PTPN2/PTPN1 by azepane derivatives.
Anticancer Agents

The azepane scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] For instance, certain 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown good activity against B-cell leukemic cell lines.[9]

CompoundCell LineIC₅₀ (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)18
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9]

  • Cell Seeding: Plate cells (e.g., Reh cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivatives for a specified period (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Pharmacokinetics

The pharmacokinetic properties of azepane-containing compounds are crucial for their development as drugs. While data on this compound itself is limited, studies on its derivatives and related structures provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

A generalized workflow for a rodent pharmacokinetic study is outlined below.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel azepane derivative.[11]

  • Animal Models: Use male Wistar or Sprague-Dawley rats. House the animals in a controlled environment with a regular light-dark cycle and free access to food and water.

  • Drug Administration:

    • Intravenous (IV): Dissolve the compound in a suitable vehicle and administer as a single bolus injection via the jugular vein.

    • Oral (PO): Administer the compound by oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-administration from the jugular vein or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method: Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate software.

The table below presents pharmacokinetic data for a representative azepane-containing compound, a PTPN2/N1 inhibitor.[8]

CompoundSpeciesRouteT½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
Compound 4MouseIV1.835.44.845
PO3.2--

Conclusion

This compound and its derivatives represent a rich and productive area of research in medicinal chemistry. The versatility of the azepane scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. From peptidomimetics targeting cell surface receptors to potent enzyme inhibitors and anticancer agents, this structural motif continues to be a valuable tool in the quest for novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of azepane-based compounds. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinically effective drugs.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chiral synthesis of (R)-Azepane-2-carboxylic acid, a valuable building block in modern drug discovery. This constrained amino acid analog is of significant interest for its ability to impart conformational rigidity to peptides, enhancing their biological activity and metabolic stability. The protocols detailed below are based on methodologies reported in peer-reviewed scientific literature.

Application Notes

(R)-Azepane-2-carboxylic acid serves as a versatile scaffold in pharmaceutical research, particularly in the design of peptidomimetics and prodrugs.[1] Its rigid, seven-membered ring structure is crucial for the precise spatial arrangement of functional groups, which is essential for effective target engagement.[1] The development of catalytic asymmetric routes is a key focus in improving the enantiomeric purity of this compound.[1]

A significant application of (R)-Azepane-2-carboxylic acid is in the development of Arg-Gly-Asp (RGD) mimetics that target integrin αvβ3. A cyclopentapeptide analog incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker has shown low micromolar affinity for αvβ3 and αvβ5 receptors.[2] This highlights its potential in developing therapeutics that modulate integrin-mediated signaling pathways, which are implicated in angiogenesis and tumor metastasis.

Therapeutic Relevance: Integrin αvβ3 Signaling

Integrin αvβ3 is a cell surface receptor that plays a crucial role in cell adhesion, proliferation, and migration. Its signaling is initiated by binding to extracellular matrix proteins containing the RGD motif. This interaction triggers a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK). Activated FAK can then influence multiple downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, which are central to cell survival and proliferation.[3][4] Peptidomimetics containing (R)-Azepane-2-carboxylic acid can act as antagonists, blocking the natural ligand binding to integrin αvβ3 and thereby inhibiting these downstream signaling events.

Below is a diagram illustrating the simplified signaling pathway of integrin αvβ3, which can be targeted by RGD mimetics incorporating (R)-Azepane-2-carboxylic acid.

Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates ECM ECM (RGD) ECM->Integrin Binds RGD_mimetic (R)-Azepane-2-carboxylic acid-based RGD Mimetic RGD_mimetic->Integrin Inhibits PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes protocol1_workflow start Optically Active α-Allyl-β-oxoester step1 Olefin Cross-Metathesis (Ruthenium-catalyzed) start->step1 intermediate Unsaturated Nitrile Side Chain Product step1->intermediate step2 Exhaustive Hydrogenation (Palladium-catalyzed) intermediate->step2 product [b]-Annulated Azepane Scaffold step2->product protocol2_workflow start (S)-Tribenzyl Glutamic Acid γ-aldehyde step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate HWE Product step1->intermediate step2 One-Pot Hydrogenation/ Reductive Amination (Pd/C, H₂) intermediate->step2 product 7-Substituted (R)-Azepane- 2-carboxylic Acid step2->product

References

Enantioselective Synthesis of Azepane-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Azepane-2-carboxylic acid, a valuable chiral building block in drug discovery and development. The methodologies presented focus on achieving high enantiopurity and scalability.

Introduction

This compound, also known as L-homopipecolic acid, is a seven-membered cyclic amino acid analogue. Its constrained conformational flexibility makes it an attractive scaffold for the design of peptidomimetics and pharmacologically active compounds. The stereochemistry at the C2 position is critical for biological activity, necessitating precise control during synthesis. This document outlines a robust method for the asymmetric synthesis of substituted azepane-2-carboxylate derivatives, which can be adapted for the synthesis of the parent compound.

Featured Synthetic Route: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives

A notable and scalable approach for the synthesis of enantiomerically enriched azepane-2-carboxylate derivatives has been developed.[1] This method utilizes an oxidative cleavage of a bicyclic alkene precursor to stereoselectively install functionalities at the C2 and C5 positions of the azepane ring. While this protocol yields a C5-substituted product, it represents a key strategy for constructing the chiral azepane core.

Diagram of the Synthetic Workflow

cluster_start Starting Material cluster_process Key Steps cluster_product Product Hydroxy-ketone Hydroxy-ketone Bicyclic Precursor Formation Bicyclic Precursor Formation Hydroxy-ketone->Bicyclic Precursor Formation Multi-step sequence Oxidative Cleavage Oxidative Cleavage Bicyclic Precursor Formation->Oxidative Cleavage Key stereoselective step Azepane-2-carboxylate Derivative Azepane-2-carboxylate Derivative Oxidative Cleavage->Azepane-2-carboxylate Derivative

Caption: Synthetic workflow for substituted azepane-2-carboxylates.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related chiral heterocycles and can be adapted for this compound.

Protocol 1: Ruthenium-Catalyzed Olefin Cross-Metathesis and Hydrogenation for Annulated Azepanes

This protocol describes a two-step synthesis of [b]-annulated azepane scaffolds, which shares common principles with the synthesis of monocyclic azepanes.[2]

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis

  • To a solution of an optically active cyclic α-allyl-β-oxoester (1.0 equiv) and acrylonitrile (4.0 equiv) in toluene at 90 °C, add Hoveyda-Grubbs 2nd generation catalyst (2 mol%).

  • Stir the reaction mixture at 90 °C for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cross-metathesis product.

Step 2: Palladium-Catalyzed Dihydrogenation and Reductive Amination

  • Dissolve the product from Step 1 in a mixture of methanol and acetic acid.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Subject the mixture to hydrogenation at 11 bar of H₂ pressure and 80 °C for 24 hours.

  • After hydrogenation, filter the catalyst through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude annulated azepane derivative.

  • Purify the product by column chromatography or crystallization.

Quantitative Data Summary for Annulated Azepane Synthesis [2]

Starting MaterialProduct Yield (%)Enantiomeric Excess (ee %)
Cyclopentyl derivative4997-98
Cyclohexyl derivative5797-98
Cycloheptyl derivative7797-98

Data Presentation

The following table summarizes the key quantitative data for the synthesis of [b]-annulated azepane scaffolds, which provides a reference for expected yields and enantioselectivities in related azepane syntheses.

Table 1: Summary of Yields and Enantioselectivities for Annulated Azepane Synthesis

EntryRing Size of PrecursorYield of Metathesis Product (%)Yield of Hydrogenation Product (%)Overall Yield (%)Enantiomeric Excess (ee %)
15855748>98
26876557>98
37918577>98

Data adapted from a representative synthesis of annulated azepanes.

Logical Relationships in Asymmetric Synthesis

The enantioselectivity in these syntheses is often dictated by the choice of chiral catalyst or auxiliary. The following diagram illustrates the logical relationship in a catalyst-controlled asymmetric reaction.

cluster_input Inputs cluster_process Process cluster_output Outputs Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Transition_State R_Enantiomer (R)-Product Transition_State->R_Enantiomer Lower Energy Pathway S_Enantiomer (S)-Product Transition_State->S_Enantiomer Higher Energy Pathway

Caption: Catalyst-controlled enantioselective synthesis.

Conclusion

The enantioselective synthesis of this compound and its derivatives is a critical area of research with significant implications for drug discovery. The methodologies presented here, particularly the strategy involving oxidative cleavage of a bicyclic intermediate, offer a scalable and highly stereocontrolled route to this important class of molecules. Further adaptation of these methods will undoubtedly lead to more efficient syntheses of the unsubstituted parent compound and a wider range of functionalized analogues.

References

Application Notes and Protocols for the Use of Azepane-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue of proline, is a valuable building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and provide novel structural scaffolds for drug design. These application notes provide an overview of the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS), including recommended protocols, potential challenges, and relevant quantitative data.

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the incorporation of this compound and similar hindered amino acids in peptide synthesis.

Table 1: Reported Yield for Cyclization of a Peptide Containing a Substituted this compound Derivative

Peptide SequenceCoupling ReagentBaseSolventConditionsYield (%)Reference
Cyclopentapeptide with a 7-substituted this compound linkerHATUDIEADichloromethaneMicrowave (25W), 75°C, 25 min79[1]

Table 2: Recommended Coupling Reagents and Conditions for Hindered Amino Acids

Coupling ReagentActivating AdditiveBase (Equivalents)Typical Coupling TimeKey Considerations
HATU (Internal)DIEA (2-4)30 min - 2 hHighly efficient for hindered couplings.
HBTU HOBtDIEA (2-4)30 min - 2 hA common and effective choice.
PyBOP (Internal)DIEA (2-4)30 min - 2 hGood for minimizing racemization.
DIC/Oxyma OxymaPureCollidine or DIEA (2-4)1 - 4 hSafer alternative to benzotriazole-based reagents.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry.

Protocol 1: Standard Coupling of Fmoc-Azepane-2-carboxylic acid

This protocol outlines the steps for incorporating a single Fmoc-Azepane-2-carboxylic acid residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Azepane-2-carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Washing solvents (DMF, DCM, Methanol)

  • Kaiser test kit or other method for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Azepane-2-carboxylic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

  • Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Double Coupling for Hindered Residues

If the initial coupling of Fmoc-Azepane-2-carboxylic acid is incomplete, a second coupling is recommended.[2][3]

Procedure:

  • After the first coupling reaction, drain the reaction solution and wash the resin with DMF (3 times).

  • Repeat the Amino Acid Activation and Coupling steps from Protocol 1 with a fresh solution of activated Fmoc-Azepane-2-carboxylic acid.

  • Agitate the reaction mixture for an additional 1-2 hours.

  • Monitor the coupling reaction again using the Kaiser test.

  • Once the coupling is complete, proceed with the Washing steps as described in Protocol 1.

Mandatory Visualizations

Diagram 1: General Workflow for Fmoc-SPPS

SPPS_Workflow start Start: Resin with Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of next Fmoc-Amino Acid (e.g., Fmoc-Aze-OH + HATU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Diagram 2: Decision Logic for Coupling Hindered Amino Acids

Coupling_Logic start Start: Couple Hindered Amino Acid (e.g., Fmoc-Aze-OH) kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Negative Test) kaiser_test->coupling_complete Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive proceed Proceed to Next Step coupling_complete->proceed kaiser_test2 Perform Kaiser Test Again double_coupling->kaiser_test2 kaiser_test2->coupling_complete Negative capping Consider Capping Unreacted Amines kaiser_test2->capping Positive capping->proceed

Caption: Decision-making workflow for coupling sterically hindered amino acids in SPPS.

Potential Challenges and Mitigation Strategies

The incorporation of this compound, being a sterically hindered cyclic amino acid, may present some challenges during peptide synthesis.

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may be slower or less efficient than for standard amino acids.

    • Mitigation: Employ more potent coupling reagents like HATU or HCTU.[4] A double coupling strategy is often effective.[2][3] Increasing the coupling time and using a higher excess of the amino acid and coupling reagents can also improve the yield.

  • Aggregation: Peptides containing cyclic or hydrophobic residues can be prone to aggregation on the solid support, leading to poor coupling and deprotection efficiency.

    • Mitigation: Use of chaotropic salts (e.g., LiCl) in the coupling mixture or during washing steps can help disrupt secondary structures.[3] The synthesis can also be performed at an elevated temperature.

  • Side Reactions:

    • Racemization: While less common with urethane-protected amino acids, racemization can occur, especially during prolonged activation times or with certain bases.

      • Mitigation: Use of additives like HOBt or OxymaPure can suppress racemization. Pre-activation times should be kept to a minimum.

    • Diketopiperazine Formation: This can be a significant side reaction at the dipeptide stage, especially if proline or another cyclic amino acid is the second residue.

      • Mitigation: Couple a pre-formed dipeptide or use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) to reduce this side reaction.

By following these guidelines and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences to explore novel chemical space in drug discovery and development.

References

Azepane-2-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Azepane-2-carboxylic acid, a cyclic amino acid analog, has emerged as a significant building block in modern drug discovery. Its seven-membered ring structure offers a unique conformational flexibility that medicinal chemists can exploit to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As a proline analogue, it can be incorporated into peptidomimetics to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its derivatives in their research endeavors. The applications highlighted herein span from integrin receptor antagonists for anti-cancer therapy to glycosidase inhibitors.

Applications in Drug Discovery

The azepane scaffold is present in a variety of bioactive molecules and approved drugs, demonstrating its therapeutic potential across different disease areas. This compound, in particular, serves as a versatile starting material for the synthesis of diverse compound libraries.

Peptidomimetics and Integrin Receptor Antagonists

The incorporation of this compound into peptide sequences allows for the creation of conformationally constrained peptidomimetics. This is particularly valuable in targeting protein-protein interactions, such as those mediated by integrin receptors. Integrins, especially αvβ3 and αvβ5, are overexpressed in various cancer cells and play a crucial role in tumor angiogenesis and metastasis. Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to these integrins. By incorporating an enantiopure 7-substituted this compound as a linker, it is possible to synthesize potent and selective integrin antagonists.

A notable example is a cyclopentapeptide analog incorporating a substituted this compound linker, which has demonstrated low micromolar affinity for αvβ3 and αvβ5 receptors.[1]

Quantitative Data:

CompoundTargetIC50 (µM)[1]
Cyclopentapeptide analog with this compound linkerαvβ3 Integrin1.8
Cyclopentapeptide analog with this compound linkerαvβ5 Integrin2.9
Glycosidase Inhibitors

Polyhydroxylated azepanes, synthesized from this compound derivatives, are a class of iminosugars that can act as potent and selective glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and are involved in a wide range of biological processes. Their inhibition is a therapeutic strategy for diseases such as diabetes, viral infections, and lysosomal storage disorders.

A series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated for their glycosidase inhibitory activity. One of the stereoisomers showed potent and selective inhibition of β-galactosidase.

Quantitative Data:

CompoundTargetIC50 (µM)
Tetrahydroxylated azepane with a carboxymethyl group at the pseudo-anomeric positionβ-galactosidase21

Experimental Protocols

Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives

This protocol describes a robust and scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, which are key intermediates for various pharmaceutical candidates. The synthesis starts from a known hydroxy-ketone and features an oxidative cleavage of aza-bicyclo[3.2.2]nonene as the key step.[2][3]

Workflow for Asymmetric Synthesis:

cluster_synthesis Asymmetric Synthesis of Substituted Azepane-2-Carboxylate Hydroxy-ketone Hydroxy-ketone Aza-bicyclo[3.2.2]nonene Aza-bicyclo[3.2.2]nonene Hydroxy-ketone->Aza-bicyclo[3.2.2]nonene Multi-step synthesis Oxidative Cleavage Oxidative Cleavage Aza-bicyclo[3.2.2]nonene->Oxidative Cleavage Substituted Azepane-2-carboxylate Substituted Azepane-2-carboxylate Oxidative Cleavage->Substituted Azepane-2-carboxylate Stereoselective generation of C2 and C5 substituents

Caption: Asymmetric synthesis workflow.

Methodology:

  • Synthesis of Aza-bicyclo[3.2.2]nonene intermediate: The synthesis commences with a known hydroxy-ketone which undergoes a multi-step sequence to form the key aza-bicyclo[3.2.2]nonene intermediate. This typically involves steps like protection of functional groups, introduction of the nitrogen atom, and cyclization.

  • Oxidative Cleavage: The pivotal step is the oxidative cleavage of the double bond in the aza-bicyclo[3.2.2]nonene intermediate. This is typically achieved using ozonolysis followed by a reductive or oxidative workup, or by using other oxidizing agents like KMnO4 or OsO4/NaIO4. This step is crucial as it stereoselectively generates the C2-carboxylic acid and the C5-substituent.

  • Purification: The resulting substituted azepane-2-carboxylate derivative is purified using standard techniques such as column chromatography or crystallization.

Note: The specific reagents and reaction conditions will depend on the desired substituents on the azepane ring.

Integrin αvβ3 and αvβ5 Receptor Binding Assay

This protocol describes a solid-phase binding assay to determine the inhibitory activity of compounds against integrin receptors.

Workflow for Integrin Binding Assay:

cluster_assay Integrin Receptor Binding Assay Coat Plate Coat Plate Block Block Coat Plate->Block 1. Purified Integrin Incubate with Ligand and Inhibitor Incubate with Ligand and Inhibitor Block->Incubate with Ligand and Inhibitor 2. BSA Wash Wash Incubate with Ligand and Inhibitor->Wash Add Labeled Antibody Add Labeled Antibody Wash->Add Labeled Antibody Wash Wash Add Labeled Antibody->Wash Add Substrate Add Substrate Wash ->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal

Caption: Integrin binding assay workflow.

Materials:

  • Purified human αvβ3 and αvβ5 integrin receptors

  • High-binding 96-well microtiter plates

  • Binding Buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, Mn2+, and BSA)

  • Biotinylated vitronectin (or other suitable ligand)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds (this compound derivatives)

Procedure:

  • Coating: Coat the wells of a 96-well plate with purified integrin receptor (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the wells with wash buffer and block with a blocking buffer (e.g., 1% BSA in binding buffer) for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compounds to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.

  • Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells and add the HRP substrate. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

β-Galactosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against β-galactosidase.

Workflow for β-Galactosidase Inhibition Assay:

cluster_assay β-Galactosidase Inhibition Assay Prepare Reaction Mix Prepare Reaction Mix Incubate Incubate Prepare Reaction Mix->Incubate 1. Enzyme, Inhibitor, Buffer Stop Reaction Stop Reaction Incubate->Stop Reaction 2. Add Substrate (ONPG) Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance 3. Add Na2CO3

Caption: β-Galactosidase assay workflow.

Materials:

  • β-galactosidase enzyme

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Stop solution (e.g., 1 M Na2CO3)

  • Test compounds (polyhydroxylated azepane derivatives)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, β-galactosidase enzyme, and serial dilutions of the test compounds. Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add the ONPG substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes). The hydrolysis of ONPG by β-galactosidase will produce o-nitrophenol, which is yellow.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction and enhance the color of the o-nitrophenol.

  • Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the development of novel pharmaceuticals. Its unique structural features enable the synthesis of diverse and complex molecules with a wide range of biological activities. The protocols and data presented in these application notes provide a starting point for researchers to explore the potential of this compound in their own drug discovery programs. The continued exploration of this scaffold is likely to lead to the discovery of new and improved therapies for a variety of diseases.

References

Application Notes and Protocols: Incorporation of Azepane-2-Carboxylic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of Azepane-2-carboxylic acid into bioactive molecules, a strategy increasingly employed in drug discovery to enhance pharmacological properties. This compound, a seven-membered cyclic amino acid analog, serves as a versatile scaffold for creating conformationally constrained peptidomimetics and novel heterocyclic compounds. Its integration into lead compounds has been shown to improve potency, selectivity, and pharmacokinetic profiles. This document offers detailed protocols for the chemical synthesis of these modified molecules, summarizes their biological activities, and illustrates the key signaling pathways they modulate.

Biological Activity of Azepane-Containing Molecules

The incorporation of the azepane moiety has led to the development of potent inhibitors for a range of biological targets, including kinases, integrins, and various cancer cell lines. The constrained cyclic structure of azepane can confer a favorable pre-organization for binding to target proteins, leading to enhanced activity.

Table 1: Inhibitory Activity of Azepane Derivatives against Protein Kinases[1]
Compound ClassTarget KinaseIC50 (nM)Mechanism of Action
Azepane Derivative (Lead)PKBα5ATP-Competitive
PKA4ATP-Competitive
Azepane Derivative (Optimized)PKBα4ATP-Competitive
PKA3ATP-Competitive
Table 2: Anticancer Activity of Azepane-Containing Compounds
Compound ClassCancer Cell LineIC50 (µM)Reference
AzetopyrroloazepinonesPC-3 (Prostate)10-50
U251 (CNS)<10[1]
K562 (Leukemia)10-50[1]
HCT-15 (Colon)10-50[1]
MCF-7 (Breast)>50[1]
Pyrrolo[1,2-a]azepine DerivativesHepG2 (Liver)0.004-0.02
MCF7 (Breast)0.0107-0.0454[2]
HCT116 (Colon)0.0211-0.0442[2]
Table 3: Inhibitory Activity of Azepane-Containing Peptidomimetics against Integrins
Compound TypeTarget IntegrinIC50 (nM)
Bivalent Peptidomimetic Antagonistαvβ30.09
Cyclic RGD-Azabicycloalkane Peptideαvβ353.7

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into peptides using both solid-phase and solution-phase synthesis techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azepane-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating N-Boc-Azepane-2-carboxylic acid using a standard Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-α-Fmoc protected amino acids

  • N-Boc-Azepane-2-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours.

    • Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Confirm complete coupling using a Kaiser test. Repeat coupling if necessary.

  • Incorporation of N-Boc-Azepane-2-carboxylic acid:

    • Following the final Fmoc deprotection, wash the resin as described in step 2.

    • In a separate vial, dissolve N-Boc-Azepane-2-carboxylic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and vortex for 1 minute.

    • Add the activated azepane amino acid to the resin and shake for 4 hours.

    • Wash the resin as described in step 3.

  • Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing this compound

This protocol outlines the synthesis of a dipeptide in solution, coupling N-Boc-Azepane-2-carboxylic acid with a C-terminal protected amino acid.[3][4]

Materials:

  • N-Boc-Azepane-2-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of the Amino Component: Dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DCM and add TEA (1.2 eq.) to neutralize the salt and liberate the free amine. Stir for 15 minutes.

  • Activation of N-Boc-Azepane-2-carboxylic acid: In a separate flask, dissolve N-Boc-Azepane-2-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Slowly add DIC (1.1 eq.) to the solution of N-Boc-Azepane-2-carboxylic acid and HOBt. Stir at 0 °C for 15 minutes.

  • Addition of Amino Component: Add the free amine solution from step 1 to the activated carboxyl component. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

  • Deprotection (Optional):

    • Boc Deprotection: Dissolve the dipeptide in a solution of 4 M HCl in dioxane or 50% TFA in DCM and stir for 1-2 hours. Evaporate the solvent to yield the amine salt.

    • Ester Hydrolysis: Dissolve the dipeptide in a mixture of methanol and water, add LiOH or NaOH (1.1 eq.), and stir until the reaction is complete (monitored by TLC). Neutralize with 1 M HCl and extract the product.

Signaling Pathways and Experimental Workflows

The biological effects of azepane-containing molecules are often mediated through their interaction with specific signaling pathways. For instance, azepane-based kinase inhibitors can target key components of pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Azepane derivatives have been developed as potent inhibitors of Akt (also known as Protein Kinase B or PKB).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GSK3b->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition

Caption: PI3K/Akt signaling pathway with the inhibitory action of an azepane-based compound on Akt (PKB).

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide, including the incorporation of a non-canonical amino acid like this compound.

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (AA, HBTU, HOBt, DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat_Couple Repeat Coupling Kaiser->Repeat_Couple Negative Loop Repeat for next amino acid Kaiser->Loop Positive Repeat_Couple->Couple Loop->Deprotect Cleave 6. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Loop->Cleave Precipitate 7. Precipitation (Cold Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) from resin preparation to final purification.

References

Application Notes and Protocols for N-Functionalization of Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of azepane-2-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The functionalization of the secondary amine in the azepane ring allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines procedures for N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and N-alkylation via reductive amination, complete with experimental details and comparative data.

Strategic Considerations for N-Functionalization

The N-functionalization of this compound requires careful consideration of the carboxylic acid moiety, which can interfere with certain reaction conditions. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to N-functionalization. The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.

N-Alkylation of Azepane-2-carboxylate Esters

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the azepane nitrogen. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Table 1: Comparative Data for N-Alkylation of Azepane-2-carboxylate Esters

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux12~90 (estimated)
1-Bromo-3-chloropropaneK₂CO₃AcetonitrileReflux12High (qualitative)
Methyl IodideK₂CO₃DMFRoom Temp.24Good (qualitative)
Experimental Protocol: N-Benzylation of Ethyl Azepane-2-carboxylate

Materials:

  • Ethyl azepane-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of ethyl azepane-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Azepane Azepane-2-carboxylate Ester ReactionVessel Reaction in Anhydrous Solvent (e.g., Acetonitrile) Azepane->ReactionVessel AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cool to RT Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct N-Alkylated Azepane-2-carboxylate Chromatography->FinalProduct

Caption: Workflow for the N-alkylation of azepane-2-carboxylate esters.

N-Acylation of Azepane-2-carboxylate Esters

N-acylation is a common method to introduce amide functionalities. This is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base.

Table 2: Comparative Data for N-Acylation of Azepane-2-carboxylate Esters

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT2High (qualitative)
Acetic AnhydrideNoneNeatRoom Temp.0.5High (qualitative)
Benzoyl ChlorideTriethylamineDichloromethane0 to RT2Good (qualitative)
Experimental Protocol: N-Acetylation of Methyl Azepane-2-carboxylate

Materials:

  • Methyl azepane-2-carboxylate

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve methyl azepane-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acetylated product.

Diagram 2: General Workflow for N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Azepane Azepane-2-carboxylate Ester ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) Azepane->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Wash Aqueous Wash ReactionVessel->Wash 0 °C to RT Drying Drying Wash->Drying Concentration Concentration Drying->Concentration FinalProduct N-Acylated Azepane-2-carboxylate Concentration->FinalProduct

Caption: Workflow for the N-acylation of azepane-2-carboxylate esters.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azepanes.[1][2]

Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃XPhosNaOtBuToluene10012High (qualitative)
2-BromopyridinePd(OAc)₂BINAPCs₂CO₃Dioxane11018Good (qualitative)
4-Bromoanisole[Pd(cinnamyl)Cl]₂BippyPhosK₃PO₄t-BuOH8016High (qualitative)[3]
Experimental Protocol: N-Arylation of tert-Butyl Azepane-2-carboxylate

Materials:

  • tert-Butyl azepane-2-carboxylate

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the aryl halide and tert-butyl azepane-2-carboxylate.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amine_complex L₂Pd(II)(Ar)(NR'R'') PdII_complex->Amine_complex HNR'R'' -HX Ligand_Exchange Ligand Exchange Amine_complex->Pd0 Product Ar-NR'R'' Amine_complex->Product Red_Elim Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base HX_Base HX • Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

N-Alkylation via Reductive Amination

Reductive amination provides a versatile method for N-alkylation using aldehydes or ketones. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding amine.

Table 4: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.16~78 (estimated)[4]
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp.12Good (qualitative)
AcetoneNaBH₄MethanolRoom Temp.4Good (qualitative)[4]
Experimental Protocol: Reductive Amination of Ethyl Azepane-2-carboxylate with Benzaldehyde

Materials:

  • Ethyl azepane-2-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve ethyl azepane-2-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[4]

  • Continue stirring at room temperature for 16 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the N-benzylated product.

Diagram 4: General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Azepane Azepane-2-carboxylate Ester IminiumFormation Iminium Ion Formation Azepane->IminiumFormation Carbonyl Aldehyde or Ketone Carbonyl->IminiumFormation Reduction Reduction with NaBH(OAc)₃ IminiumFormation->Reduction Quench Aqueous Quench Reduction->Quench Stir at RT Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct N-Alkylated Azepane-2-carboxylate Chromatography->FinalProduct

Caption: Workflow for N-alkylation via reductive amination.

References

Application Notes and Protocols: Azepane-2-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the azepane-2-carboxylic acid scaffold in the design and synthesis of potent kinase and phosphatase inhibitors. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The azepane ring is a versatile seven-membered heterocyclic scaffold that has garnered significant attention in drug discovery due to its conformational flexibility, which allows for optimal binding to various biological targets.[1] this compound, a key building block, serves as a valuable starting material for creating a diverse range of substituted azepane derivatives. This document focuses on the application of this scaffold in the development of inhibitors for two important classes of enzymes involved in cellular signaling: Protein Kinase B (PKB/Akt) and Protein Tyrosine Phosphatases (PTPN1 and PTPN2).

Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making PKB/Akt a critical target for anticancer drug development.[2] Similarly, PTPN1 and PTPN2 are key negative regulators of immune and metabolic signaling pathways, and their inhibition presents a promising strategy for enhancing anti-tumor immunity and treating metabolic diseases.

I. Azepane-Based Inhibitors of Protein Kinase B (PKB/Akt)

Derivatives of this compound have been successfully developed as potent inhibitors of Protein Kinase B (PKBα/Akt1). These inhibitors are often designed based on the structure of the natural product (-)-balanol, which contains an azepane ring and is an ATP-competitive inhibitor of protein kinases.

Quantitative Data: In Vitro Potency of Azepane-Based PKB/Akt Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of azepane derivatives against PKBα and the related Protein Kinase A (PKA). The optimization of a lead compound with poor plasma stability (due to an ester linkage) led to the development of a stable and highly potent amide isostere (Compound 4).

Compound IDStructureLinker TypePKBα IC50 (nM)PKA IC50 (nM)Plasma Stability
1 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterEster5-Unstable
4 N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamideAmide4>1000Stable
5 (3R,4R)-N-{4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzyloxy]-azepan-3-yl}-isonicotinamideEther100>1000Stable
7 N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl}-isonicotinamideAmine200>1000Stable

Data sourced from Breitenlecher et al., J. Med. Chem. 2004.[3][4]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Azepane-based inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing its activation and the phosphorylation of its downstream targets.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt P (Thr308) Downstream Downstream Effectors (GSK3β, FOXO, mTORC1) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt P (Ser473) Azepane_Inhibitor Azepane-2-carboxylic acid derivative Azepane_Inhibitor->Akt Inhibition Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of azepane derivatives against Akt kinase.

Kinase_Assay_Workflow Compound_Prep Compound Dilution (Serial dilution of azepane derivative) Assay_Setup Assay Plate Setup (384-well plate) Compound_Prep->Assay_Setup Kinase_Reaction Kinase Reaction Assay_Setup->Kinase_Reaction Incubation1 Incubation (e.g., 60 min at 30°C) Kinase_Reaction->Incubation1 Reaction_Components Add: - Akt1 Kinase - Peptide Substrate - ATP Reaction_Components->Kinase_Reaction ADP_Detection ADP Detection (Luminescence) Incubation1->ADP_Detection Incubation2 Incubation (40 min at RT) ADP_Detection->Incubation2 ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) ADP_Glo_Reagent->ADP_Detection Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubation3 Incubation (30-60 min at RT) Incubation2->Incubation3 Kinase_Detection_Reagent->Incubation2 Data_Acquisition Data Acquisition (Luminometer) Incubation3->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols

Protocol 1: Synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (Compound 4)

This protocol is adapted from the synthesis of related azepane derivatives and serves as a representative example.

Materials:

  • (3R,4R)-4-Amino-azepan-3-yl)-carbamic acid tert-butyl ester

  • 4-(2-Fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid

  • Isonicotinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

Step 1: Amide Coupling

  • To a solution of 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (3R,4R)-4-Amino-azepan-3-yl)-carbamic acid tert-butyl ester (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine.

Step 3: Final Amide Coupling

  • To a solution of isonicotinic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine from Step 2 (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Protocol 2: In Vitro Akt1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

Materials:

  • Recombinant human Akt1 kinase (e.g., from Promega or Cell Signaling Technology)

  • AKTide-2T peptide substrate (or other suitable Akt substrate)

  • ATP

  • Azepane-based inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azepane-based inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of a solution containing Akt1 kinase in Kinase Assay Buffer to each well. The optimal kinase concentration should be determined empirically but is typically in the low ng range.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration of the peptide substrate is typically 100-200 µM, and the ATP concentration is often at its Km value for the kinase (e.g., 50 µM).[5]

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][8]

    • Incubate at room temperature for 40 minutes.[6][7][8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][7][8]

    • Incubate for 30-60 minutes at room temperature.[6][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Azepane-Based Inhibitors of PTPN1 and PTPN2

Azepane-containing derivatives have also been developed as potent inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are negative regulators of T-cell receptor and cytokine signaling pathways.[9] Their inhibition can enhance anti-tumor immunity.

Quantitative Data: In Vitro Potency of Azepane-Based PTPN1/PTPN2 Inhibitors

The following table shows the inhibitory activity of a representative azepane-containing compound against PTPN1 and PTPN2.

Compound IDPTPN1 IC50 (nM)PTPN2 IC50 (nM)
Compound 4 (from a 2024 study)3.51.8

Data sourced from Zheng et al., Eur. J. Med. Chem. 2024.[10]

Signaling Pathway: PTPN1/PTPN2 in T-Cell Regulation

PTPN1 and PTPN2 dephosphorylate and inactivate key components of the JAK-STAT signaling pathway, which is crucial for T-cell activation and function in response to cytokines like interferons (IFN) and interleukins (IL). Inhibition of PTPN1/PTPN2 leads to enhanced STAT phosphorylation and subsequent gene expression, promoting T-cell effector functions.[9][11]

PTPN_Signaling Cytokine_Receptor Cytokine Receptor (e.g., IFNγR) JAK JAK1/JAK2 Cytokine_Receptor->JAK Activation STAT STAT1 JAK->STAT Phosphorylation pSTAT p-STAT1 (dimer) PTPN1_2 PTPN1 / PTPN2 PTPN1_2->JAK Dephosphorylation PTPN1_2->STAT Dephosphorylation Azepane_Inhibitor Azepane-2-carboxylic acid derivative Azepane_Inhibitor->PTPN1_2 Inhibition Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (e.g., IFN-stimulated genes) Nucleus->Gene_Expression T_Cell_Function Enhanced T-Cell Effector Function Gene_Expression->T_Cell_Function

References

Application of Azepane-2-carboxylic Acid in Agrochemical Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, is a versatile scaffold primarily explored in pharmaceutical research for the development of peptidomimetics and as a precursor for various drugs.[1] While direct applications in agrochemical research are not extensively documented, the broader class of amino acids and their derivatives have shown significant potential as herbicides, fungicides, insecticides, and plant growth regulators.[2][3][4] Carboxylic acid derivatives are integral to the development of many commercial herbicides, targeting various biosynthetic pathways in plants.[5][6] This document outlines potential applications and provides detailed experimental protocols for investigating the agrochemical potential of this compound and its derivatives.

Hypothetical Agrochemical Applications

Based on the known bioactivities of related compounds, this compound could be investigated for the following applications:

  • Plant Growth Regulation: As an unnatural amino acid, it could interfere with plant hormone biosynthesis or signaling pathways, potentially leading to desirable traits such as increased biomass, enhanced root development, or drought tolerance. Non-proteinogenic amino acids have been shown to impact plant growth by mimicking proteinogenic amino acids.[7]

  • Herbicidal Activity: Derivatives of this compound could be designed to inhibit essential plant enzymes, similar to other carboxylic acid-based herbicides.[5][6] The cyclic nature of the scaffold could confer specific binding properties to target proteins.

  • Fungicidal Activity: Carboxylic acid amides are a known class of fungicides.[8] Derivatives of this compound could be synthesized and screened for activity against common plant pathogens.

  • Insecticidal Activity: The azepane scaffold could be incorporated into molecules designed to target the insect nervous system or other vital physiological processes, analogous to some existing classes of insecticides.[9][10]

Data Presentation

Quantitative data from screening experiments should be organized for clear comparison.

Table 1: Plant Growth Regulation Screening Data

CompoundConcentration (µM)Root Length (% of Control)Shoot Height (% of Control)Germination Rate (%)
This compound10
50
100
Derivative 110
50
100
Positive Control (e.g., IAA)10
Negative Control-100100100

Table 2: Herbicidal Activity Screening Data (Post-emergence)

CompoundApplication Rate (g/ha)Plant SpeciesGrowth Inhibition (%)Phytotoxicity Score (1-9)
This compound100Arabidopsis thaliana
500Arabidopsis thaliana
1000Arabidopsis thaliana
Derivative 1100Echinochloa crus-galli
500Echinochloa crus-galli
1000Echinochloa crus-galli
Positive Control (e.g., Glyphosate)500Both
Negative Control-Both01

Table 3: Fungicidal Activity Screening Data (In Vitro)

CompoundConcentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)EC50 (µg/mL)
This compound1Fusarium graminearum
10Fusarium graminearum
100Fusarium graminearum
Derivative 11Botrytis cinerea
10Botrytis cinerea
100Botrytis cinerea
Positive Control (e.g., Carbendazim)10Both
Negative Control-Both0-

Table 4: Insecticidal Activity Screening Data (Contact Toxicity)

CompoundConcentration (µg/cm²)Insect SpeciesMortality (%) at 24hMortality (%) at 48hLD50 (µg/cm²)
This compound10Myzus persicae
50Myzus persicae
100Myzus persicae
Derivative 110Spodoptera frugiperda
50Spodoptera frugiperda
100Spodoptera frugiperda
Positive Control (e.g., Imidacloprid)10Both
Negative Control-Both00-

Experimental Protocols

Synthesis of this compound Derivatives
  • Objective: To generate a library of derivatives for screening.

  • General Procedure (Amide Synthesis):

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture for 10 minutes at room temperature.

    • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

    • Characterize the final compound using NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow A This compound B Dissolve in Solvent A->B C Add Coupling Agent & Base B->C D Add Amine C->D E Reaction Monitoring (TLC) D->E F Workup & Extraction E->F Reaction Complete G Purification F->G H Characterization (NMR, MS) G->H I Derivative Library H->I

Synthesis workflow for this compound derivatives.
Protocol for Plant Growth Regulation Assay

  • Objective: To evaluate the effect of test compounds on plant growth.

  • Materials:

    • Seeds of a model plant (e.g., Arabidopsis thaliana).

    • Petri dishes with sterile filter paper or agar medium (e.g., MS medium).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Surface-sterilize seeds and place them on the prepared petri dishes.

    • Add the test compound solutions to the medium at various concentrations. Include a solvent control and a positive control (e.g., a known plant hormone).

    • Incubate the plates vertically in a growth chamber for 7-14 days.

    • Measure primary root length and shoot height. Calculate the germination rate.

    • Express the results as a percentage of the solvent control.

Protocol for Herbicidal Activity Assay (Post-emergence)
  • Objective: To assess the herbicidal effect of test compounds on young plants.

  • Materials:

    • Pots with soil.

    • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed.

    • Spray chamber.

    • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Procedure:

    • Sow seeds in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.

    • Prepare spray solutions of the test compounds at different application rates.

    • Spray the plants uniformly in a spray chamber. Include a formulation blank as a negative control and a commercial herbicide as a positive control.

    • Return the plants to the greenhouse and observe for 14-21 days.

    • Assess growth inhibition and phytotoxicity symptoms visually, using a rating scale.

G cluster_screening Agrochemical Screening Workflow cluster_pgr Plant Growth Regulation cluster_herb Herbicidal Activity cluster_fung Fungicidal Activity cluster_insect Insecticidal Activity start Test Compound pgr1 Seed Germination Assay start->pgr1 herb1 Pre-emergence Assay start->herb1 fung1 In Vitro Mycelial Growth start->fung1 insect1 Contact Toxicity start->insect1 pgr2 Root & Shoot Growth pgr1->pgr2 end Lead Compound Identification pgr2->end herb2 Post-emergence Assay herb1->herb2 herb2->end fung2 In Vivo Plant Assay fung1->fung2 fung2->end insect2 Feeding Assay insect1->insect2 insect2->end

General workflow for screening candidate agrochemicals.
Protocol for Fungicidal Activity Assay (In Vitro)

  • Objective: To determine the direct inhibitory effect of test compounds on fungal growth.

  • Materials:

    • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

    • Potato Dextrose Agar (PDA) medium.

    • Petri dishes.

    • Test compounds dissolved in a suitable solvent.

  • Procedure:

    • Prepare PDA medium and amend it with the test compounds at various concentrations after autoclaving and cooling. Pour into petri dishes.

    • Place a mycelial plug from an actively growing fungal culture in the center of each plate.

    • Incubate the plates at the optimal temperature for the fungus in the dark.

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition relative to the solvent control.

Protocol for Insecticidal Activity Assay (Contact Toxicity)
  • Objective: To evaluate the toxicity of test compounds to insects upon direct contact.

  • Materials:

    • Target insect species (e.g., aphids, caterpillars).

    • Petri dishes or vials.

    • Spray tower or micropipette.

    • Test compounds dissolved in a suitable solvent (e.g., acetone).

  • Procedure:

    • Place a known number of insects in a petri dish.

    • Apply a specific volume of the test compound solution directly onto the insects using a spray tower or topically using a micropipette.

    • Provide a food source (e.g., a leaf disc) and maintain the insects under controlled conditions.

    • Assess mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the percentage mortality, correcting for any mortality in the solvent control using Abbott's formula.

Conclusion

While this compound is not a recognized agrochemical, its structural features as a cyclic amino acid warrant investigation into its potential bioactivity in plants, fungi, and insects. The protocols and frameworks provided here offer a systematic approach for researchers to explore this and similar scaffolds for novel agrochemical discovery. Any promising results from these initial screens would necessitate further research into the mechanism of action, structure-activity relationships, and crop safety.

References

Large-Scale Synthesis of Azepane-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Azepane-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed for scalability and reproducibility, ensuring a reliable supply of this important cyclic amino acid for research and development purposes.

Introduction

This compound, a seven-membered cyclic amino acid, serves as a crucial scaffold for the synthesis of various pharmacologically active compounds. Its constrained conformational flexibility makes it an attractive component for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries.

The synthetic strategy detailed herein involves a two-step process commencing with the readily available and renewable starting material, L-lysine. The first step involves the cyclization of L-lysine to its corresponding lactam, α-amino-ε-caprolactam. The subsequent step is the hydrolysis of this lactam to yield the target molecule, this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
Melting Point 208-209 °C[1]
Boiling Point 280.9 °C at 760 mmHg[1]
CAS Number 5227-53-2[1][2]
Appearance White to off-white solid

Synthetic Pathway Overview

The overall synthetic scheme for the large-scale production of this compound is depicted below. The process begins with the conversion of L-lysine to α-amino-ε-caprolactam, followed by the hydrolysis of the lactam ring.

Synthesis_Pathway Lysine L-Lysine Caprolactam α-Amino-ε-caprolactam Lysine->Caprolactam Cyclization Azepane This compound Caprolactam->Azepane Hydrolysis

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of α-Amino-ε-caprolactam from L-Lysine

This protocol describes the cyclization of L-lysine to form its corresponding lactam, α-amino-ε-caprolactam. This method is adapted from established procedures and is suitable for large-scale production.

Materials and Equipment:

  • L-Lysine hydrochloride

  • Sodium hydroxide

  • 1-Hexanol

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and Dean-Stark trap

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable large-scale reaction vessel equipped with an overhead stirrer, reflux condenser, and a Dean-Stark trap, add L-lysine hydrochloride and 1-hexanol.

  • Basification: Slowly add a stoichiometric equivalent of sodium hydroxide to the stirred suspension.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically with 1-hexanol and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the L-lysine has been consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the sodium chloride byproduct.

    • Wash the filter cake with a small amount of 1-hexanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1-hexanol.

  • Purification: The crude α-amino-ε-caprolactam can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white solid.

Process Flow Diagram for Step 1:

Step1_Workflow cluster_0 Reaction cluster_1 Work-up and Purification A Charge Reactor with L-Lysine HCl and 1-Hexanol B Add Sodium Hydroxide A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E F Filter to Remove NaCl E->F G Concentrate Filtrate F->G H Recrystallize Product G->H

Caption: Workflow for the synthesis of α-amino-ε-caprolactam.

Expected Yield and Purity:

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >98%
Step 2: Large-Scale Hydrolysis of α-Amino-ε-caprolactam to this compound

This protocol details the acid-catalyzed hydrolysis of α-amino-ε-caprolactam to the final product. The conditions are optimized for large-scale operations.

Materials and Equipment:

  • α-Amino-ε-caprolactam

  • Hydrochloric acid (concentrated)

  • Water

  • Large-scale glass-lined reactor with overhead stirrer and reflux condenser

  • Heating/cooling system

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge a glass-lined reactor with α-amino-ε-caprolactam and water.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain the temperature below 40 °C.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The exact time will depend on the scale of the reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • The product, this compound hydrochloride, will precipitate out of the solution.

    • Filter the precipitate and wash it with a small amount of cold water.

  • Isolation of the Free Amino Acid:

    • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water.

    • Adjust the pH of the solution to the isoelectric point of this compound (approximately pH 6-7) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

    • The free amino acid will precipitate.

    • Filter the product, wash with cold water, and then with a water-miscible organic solvent like ethanol to aid in drying.

  • Drying: Dry the final product in a vacuum oven at a temperature not exceeding 60 °C until a constant weight is achieved.

Process Flow Diagram for Step 2:

Step2_Workflow cluster_0 Hydrolysis cluster_1 Product Isolation A Charge Reactor with α-Amino-ε-caprolactam and Water B Add Concentrated HCl A->B C Heat to Reflux B->C D Monitor Reaction Progress C->D E Cool and Precipitate Hydrochloride Salt D->E F Filter and Wash E->F G Dissolve in Water and Adjust pH to Isoelectric Point F->G H Filter and Wash Free Amino Acid G->H I Dry the Final Product H->I

Caption: Workflow for the hydrolysis and isolation of this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) >99%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle concentrated hydrochloric acid with extreme care as it is highly corrosive.

  • The hydrolysis reaction is exothermic; ensure adequate cooling is available, especially during the addition of acid.

Conclusion

The protocols described in this document provide a robust and scalable method for the synthesis of this compound. By utilizing a readily available starting material and straightforward chemical transformations, these procedures are well-suited for the production of this important cyclic amino acid in quantities required for drug discovery and development programs. Careful adherence to the outlined procedures and safety precautions will ensure a high yield and purity of the final product.

References

Application Notes and Protocols for Azepane-2-carboxylic Acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, a cyclic amino acid analog, offers a unique structural scaffold for the design of conformationally constrained peptides and peptidomimetics. Its seven-membered ring system imparts a greater degree of flexibility compared to smaller proline and piperidine-based analogs, while still significantly restricting the conformational freedom of the peptide backbone. This property can lead to peptides with enhanced biological activity, improved metabolic stability, and increased receptor selectivity. This document provides detailed application notes and protocols for the synthesis of Fmoc-protected this compound and its incorporation into peptides using solid-phase peptide synthesis (SPPS), as well as methods for their biological evaluation.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis and drug design.

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.18 g/mol [1]
XLogP3-2.0[1]
IUPAC NameThis compound[1]
SMILESC1CCC(NCC1)C(=O)O[1]

Synthesis of Fmoc-(S)-Azepane-2-carboxylic Acid

The successful incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) requires its protection with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Below is a representative protocol for the synthesis of Fmoc-(S)-Azepane-2-carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-(S)-Azepane-2-carboxylic Acid

Materials:

  • (S)-Azepane-2-carboxylic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve (S)-Azepane-2-carboxylic acid (1 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.

  • Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Fmoc-(S)-Azepane-2-carboxylic acid as a white solid.

Expected Yield: 75-85%

Incorporation of Fmoc-Azepane-2-carboxylic Acid into Peptides via SPPS

The following is a general protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry. This protocol can be adapted for automated peptide synthesizers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-Azepane-2-carboxylic acid)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-(S)-Azepane-2-carboxylic acid) (3 equivalents relative to resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Application Note: this compound in a Cyclic RGD Peptide for Integrin Targeting

A prominent application of this compound is in the development of cyclic peptides targeting integrins, which are cell surface receptors involved in cell adhesion and signaling. The Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin binding. Incorporating a constrained amino acid like a substituted this compound can rigidify the peptide backbone, leading to enhanced binding affinity and selectivity for specific integrin subtypes.[2]

A cyclic pentapeptide analog containing a 7-substituted this compound has been synthesized and shown to be a potent inhibitor of αvβ3 and αvβ5 integrins.[2]

Quantitative Data: Integrin Binding Affinity
PeptideTarget IntegrinIC₅₀ (µM)Reference
c(RGDfK) analog with 7-substituted this compoundαvβ31.8[2]
c(RGDfK) analog with 7-substituted this compoundαvβ52.9[2]

Experimental Protocol: Integrin Binding Assay (Solid-Phase)

This protocol describes a competitive solid-phase binding assay to determine the IC₅₀ value of a peptide containing this compound.

Materials:

  • Purified integrin receptor (e.g., αvβ3)

  • High-binding 96-well microplate

  • Biotinylated RGD peptide (or other known ligand)

  • Test peptide (containing this compound)

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

  • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the test peptide.

    • Add the test peptide dilutions to the wells, followed by a constant concentration of the biotinylated RGD peptide.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the wells to remove unbound peptides.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the wells and add TMB substrate.

    • Incubate until a blue color develops, then stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the binding affinity of the test peptide. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test peptide concentration.

Visualizations

DOT Language Diagrams

Synthesis_Workflow cluster_Monomer_Synthesis Fmoc-Azepane-2-carboxylic Acid Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Aze This compound Reaction Fmoc Protection Aze->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Fmoc_Aze Fmoc-Azepane-2-carboxylic Acid Reaction->Fmoc_Aze Coupling_Aze Couple Fmoc-Aze-OH Fmoc_Aze->Coupling_Aze Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Deprotection2->Coupling_Aze Deprotection_n ... Coupling_Aze->Deprotection_n Coupling_n Couple Fmoc-AA-OH Deprotection_n->Coupling_n Cleavage Cleavage from Resin Coupling_n->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Workflow for the synthesis of peptides containing this compound.

experimental_workflow cluster_assay Integrin Binding Assay Workflow start Coat Plate with Integrin block Block Non-specific Sites start->block add_peptides Add Test Peptide & Biotinylated Ligand block->add_peptides incubate Incubate add_peptides->incubate wash1 Wash incubate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate measure Measure Absorbance add_substrate->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for the integrin competitive binding assay.

logical_relationship cluster_logic Rationale for Using this compound constrained Constrained Conformation (Azepane Ring) rigid Increased Rigidity constrained->rigid stable Enhanced Stability rigid->stable selective Improved Receptor Selectivity rigid->selective active Enhanced Biological Activity selective->active

Caption: Rationale for using this compound in peptide design.

References

Troubleshooting & Optimization

Technical Support Center: Azepane-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azepane-2-carboxylic acid and improving reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Yield in this compound Synthesis

Q1: My overall yield for this compound synthesis is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reactions, side-product formation, and difficulties in purification. To troubleshoot, consider the following:

  • Reaction Conditions: Ensure that the temperature, pressure, and reaction time are optimized for your specific substrate and catalyst system. For instance, in reductive amination, insufficient hydrogen pressure or suboptimal temperature can lead to incomplete conversion.

  • Catalyst Activity: The choice and handling of the catalyst are critical. For methods involving palladium catalysts, ensure the catalyst is not deactivated. In acid-catalyzed reactions like the Beckmann rearrangement, the concentration and type of acid are crucial.

  • Starting Material Purity: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the isolated yield.

  • Purification Strategy: this compound can be challenging to purify due to its zwitterionic nature. Inefficient purification can lead to significant product loss. Consider alternative purification methods such as ion-exchange chromatography or derivatization followed by deprotection.

Issue 2: Challenges in Enantiopure Synthesis

Q2: I am struggling with racemization during the synthesis of enantiopure this compound derivatives. How can I minimize or prevent this?

A2: Racemization is a common challenge when dealing with chiral centers, especially those alpha to a carbonyl group. Here are some strategies to mitigate racemization:

  • Milder Reaction Conditions: Avoid harsh bases and high temperatures, which can promote enolization and subsequent racemization. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

  • Protecting Group Strategy: The choice of protecting group for the nitrogen atom can influence the acidity of the alpha-proton. Electron-withdrawing groups can increase acidity and susceptibility to racemization.

  • Alternative Synthetic Routes: Consider a synthetic strategy that establishes the chiral center late in the synthesis or uses a highly stereoselective method like asymmetric reductive amination.

Issue 3: Side Reactions in Beckmann Rearrangement

Q3: When using the Beckmann rearrangement to synthesize a lactam precursor for this compound, I observe significant byproduct formation. What are these side reactions and how can I suppress them?

A3: The Beckmann rearrangement can be accompanied by side reactions, primarily the Beckmann fragmentation. This is more likely to occur with substrates that can form stable carbocations. To favor the desired rearrangement over fragmentation:

  • Choice of Reagent: The choice of acid catalyst or promoting reagent can influence the reaction pathway. Reagents like tosyl chloride or phosphorus pentachloride can be effective.

  • Solvent and Temperature Control: Careful selection of the solvent and maintaining optimal reaction temperatures can help suppress fragmentation.

  • Substrate Design: If possible, modify the substrate to disfavor carbocation formation at the fragmentation-initiating position.

Comparative Data on Synthesis Yields

The following tables summarize quantitative data from various synthetic routes to this compound and its derivatives, allowing for easy comparison of yields under different conditions.

Synthesis Method Starting Material Key Reagents/Catalyst Reaction Conditions Yield (%) Reference
Reductive Amination(S)-tribenzyl glutamic acid γ-aldehydeH₂, Pd catalystNot specifiedGood overall yield[1]
CyclizationLinear pentapeptide precursorHATU/DIEA, Microwave (25W)75°C, 25 min79[1]
Tandem Amination/CyclizationFunctionalized allenynesCu(I) catalystNot specified48-50[2]
Beckmann RearrangementCyclohexanone oximeCyanuric chloride, ZnCl₂Not specifiedHigh[3]
Asymmetric Reductive AminationBridged biaryl derivatives[Ir(COD)Cl]₂/(S)-SegPhos60 atm H₂, 48 h72[4]

Experimental Protocols

Protocol 1: Synthesis of Enantiopure 7-Substituted this compound via Reductive Amination [1]

This protocol describes a general approach starting from (S)-tribenzyl glutamic acid γ-aldehyde.

  • Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a β-keto phosphonate to generate the Horner-Wadsworth-Emmons product.

  • One-Pot Hydrogenation and Cyclization: The product from the previous step is subjected to a four-step, one-pot process in the presence of hydrogen gas and a Palladium catalyst. This involves:

    • Double-bond hydrogenation.

    • Hydrogenolysis of the three benzyl protecting groups.

    • Imine formation.

    • Reductive amination to yield the 7-substituted this compound.

Protocol 2: Microwave-Assisted Cyclization [1]

This protocol is for the cyclization of a linear peptide precursor containing an this compound moiety.

  • Reaction Setup: The linear precursor is dissolved in dichloromethane (0.7 mM).

  • Reagents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) are added.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 25 W and 75°C for 25 minutes.

  • Deprotection: The resulting cyclic product is subjected to global side-chain deprotection using a mixture of TFA/thioanisole/H₂O (90/5/5) at room temperature for 3 hours.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.

G cluster_start Start: Low Yield Observed cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield in this compound Synthesis check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Verify Reagent/Catalyst Activity start->check_reagents optimize_purification Optimize Purification Method (e.g., Ion Exchange) start->optimize_purification If reaction is complete but isolation is poor purify_materials Purify Starting Materials check_purity->purify_materials Impurities Found optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal Conditions change_catalyst Change/Refresh Catalyst check_reagents->change_catalyst Inactive Reagent/Catalyst yield_improved Yield Improved purify_materials->yield_improved optimize_conditions->yield_improved change_catalyst->yield_improved optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_synthesis Synthetic Routes to this compound cluster_methods Key Chemical Transformations cluster_product Final Product start_glutamic Glutamic Acid Derivative reductive_amination Reductive Amination start_glutamic->reductive_amination start_caprolactam ε-Caprolactam Derivative beckmann Beckmann Rearrangement followed by Hydrolysis start_caprolactam->beckmann start_linear Linear Precursor cyclization Intramolecular Cyclization start_linear->cyclization product This compound reductive_amination->product beckmann->product cyclization->product

Caption: Overview of common synthetic pathways to this compound.

References

Technical Support Center: Purification of Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a solid, polar compound, are recrystallization, chromatography, and acid-base extraction.

  • Recrystallization is often the first choice for removing minor impurities, provided a suitable solvent system can be found.[1]

  • Column chromatography , particularly reversed-phase HPLC, is effective for separating the target compound from impurities with different polarities.[2][3]

  • Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[4]

Q2: I'm having trouble finding a suitable recrystallization solvent. What are some good starting points?

A2: this compound is soluble in water, alcohol, and ether.[5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for polar molecules like this include:

  • Water[6]

  • Ethanol or Isopropanol

  • Mixed solvent systems like ethanol/water, acetone/hexane, or THF/hexane[6]

The key is to test small amounts of the crude product in various solvents to find the optimal system.

Q3: What are the likely impurities I might encounter?

A3: Impurities in this compound can originate from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.[]

  • Reagents and Solvents: Residual chemicals used in the reaction or initial work-up.[]

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acids/bases).[]

Identifying the specific impurities through analytical techniques like LC-MS or NMR is crucial for selecting the best purification strategy.

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A4: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities.[8] Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[9]

  • Chromatography: If carbon treatment is ineffective, column chromatography is typically the best option for removing persistent colored impurities.

Q5: How does pH affect the purification of this compound during extraction?

A5: As a carboxylic acid, the solubility of this compound is highly dependent on pH.

  • In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in organic solvents.

  • In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This salt is ionic and highly soluble in aqueous solutions.

This property is exploited in acid-base extraction. To extract the compound into an aqueous layer, the pH should be raised to at least 2-3 units above its pKa. To move it back into an organic layer, the pH of the aqueous solution should be lowered to at least 2-3 units below its pKa.[4][8]

Troubleshooting Guides

Problem 1: Crystals Do Not Form During Recrystallization

If you have dissolved your crude this compound in a hot solvent but no crystals appear upon cooling, follow this troubleshooting workflow.

G start No Crystals Form Upon Cooling cloudy Is the solution cloudy? start->cloudy clear Is the solution clear? cloudy->clear No scratch_cloudy Scratch the flask with a glass rod. cloudy->scratch_cloudy Yes scratch_clear 1. Scratch the flask. clear->scratch_clear Yes reassess Problem Persists: Re-evaluate solvent choice or pre-purify by another method. scratch_cloudy->reassess seed 2. Add a seed crystal. scratch_clear->seed concentrate 3. Boil off some solvent and re-cool. seed->concentrate lower_temp 4. Use a colder cooling bath (ice/salt). concentrate->lower_temp lower_temp->reassess

Caption: Troubleshooting workflow for failed crystallization.
Problem 2: Low Purity After a Single Purification Step

If your product purity remains low after one purification method, a multi-step approach is often necessary.

G start Initial Purification Attempt (e.g., Recrystallization) check_purity Check Purity (TLC, HPLC, NMR) start->check_purity is_pure Is purity >95%? check_purity->is_pure end Product is Pure is_pure->end Yes extraction Perform Acid-Base Extraction to remove neutral/basic impurities is_pure->extraction No extraction->check_purity chromatography Perform Column Chromatography to remove polar/non-polar impurities extraction->chromatography If impurities are acidic chromatography->check_purity re_crystallize Re-run Recrystallization with higher purity material chromatography->re_crystallize If purity improves but is not optimal re_crystallize->check_purity

Caption: Logical relationship for multi-step purification.

Quantitative Data Summary

The optimal purification parameters can vary. The tables below provide representative data for purifying carboxylic acids, which can be used as a starting point for this compound.

Table 1: Common Recrystallization Solvent Systems

Solvent System Ratio (v/v) Typical Recovery Range Notes
Ethanol / Water Varies 70-90% Good for polar compounds. Water is added as the anti-solvent.
Acetone / Hexane Varies 65-85% Effective for moderately polar compounds.
Isopropanol N/A 75-95% A single solvent system that is often effective.

| Toluene | N/A | 60-80% | For less polar impurities; may require heating.[10] |

Table 2: Representative Reversed-Phase HPLC Conditions

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid or TFA[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA[2]
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or ELSD/MS if no chromophore)

| Column Temp. | 30 °C |

Experimental Protocols

General Purification Workflow

The following diagram illustrates a general workflow for purifying this compound from a crude reaction mixture.

G crude Crude Product is_solid Is product solid? crude->is_solid extraction Liquid-Liquid Extraction (Acid-Base Work-up) is_solid->extraction No recrystallization Recrystallization is_solid->recrystallization Yes extraction->recrystallization analysis Purity Analysis (HPLC, NMR, LC-MS) recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography Purity Not OK pure_product Pure this compound analysis->pure_product Purity OK

Caption: General experimental workflow for purification.
Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crash out when cooled.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and heat for another 5-10 minutes. Perform a hot filtration through celite or fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by measuring the melting point and comparing it to the literature value.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Add an aqueous basic solution (e.g., 1 M sodium bicarbonate or sodium hydroxide). The pH of the aqueous layer should be > pKa+2. Shake the funnel vigorously and allow the layers to separate. The deprotonated this compound salt will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.

  • Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 1 M HCl) while stirring until the pH is < pKa-2. The protonated this compound will precipitate out if it is not soluble in the acidic water.

  • Final Extraction/Filtration: If the product precipitates, collect it by filtration. If it remains dissolved or forms an oil, extract it into a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts containing the pure product over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Azepane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on side reactions, low yields, and purification challenges.

Problem 1: Low Yields in the Synthesis

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I optimize the reaction conditions?

A: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common areas to investigate:

  • Incomplete Reactions: Monitor each step of your synthesis (e.g., protection, oxidation, cyclization, deprotection) using appropriate analytical techniques like TLC or LC-MS to ensure the reaction has gone to completion before proceeding to the next step.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and choice of reagents can significantly impact yield. For instance, in a reductive amination step, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred over stronger reducing agents like sodium borohydride to prevent the premature reduction of the aldehyde before imine formation.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Please refer to the specific side reaction entries below for targeted troubleshooting.

  • Purification Losses: this compound and its intermediates can be challenging to purify. Amine-containing compounds may streak on silica gel. Consider using alternative purification methods such as ion-exchange chromatography or employing a different solvent system.

Problem 2: Formation of Side Products During Cyclization

Q: I am observing significant formation of byproducts during the intramolecular cyclization to form the azepane ring. What are these side products and how can I minimize them?

A: The nature of the side products will depend on the specific cyclization strategy employed.

  • For Dieckmann Condensation: When using a Dieckmann condensation to form a β-keto ester precursor to the azepane ring, a common side reaction is intermolecular dimerization, especially when forming seven-membered rings.

    • Solution: Employing high-dilution conditions can favor the intramolecular reaction. The use of sterically hindered bases in aprotic solvents at lower temperatures can also help minimize side reactions.

  • For Reductive Amination: In an intramolecular reductive amination, the primary side reaction is often the reduction of the aldehyde or ketone functionality before the imine is formed.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride. Ensure the reaction conditions favor imine formation before the addition of the reducing agent, or use a one-pot protocol where the imine formation and reduction occur concurrently under controlled conditions.

Problem 3: Racemization of Chiral Centers

Q: I am synthesizing an enantiomerically pure version of this compound, but I am observing a loss of enantiopurity. What causes this racemization and how can I prevent it?

A: Racemization is a critical issue in asymmetric synthesis. The primary cause is the deprotonation of a stereogenic center, leading to a planar, achiral intermediate like an enolate or an imine.[1]

  • Causes of Racemization:

    • Elevated Temperatures: Higher temperatures can provide the energy needed for deprotonation.[1]

    • Strong Bases: The use of strong, non-hindered bases can easily abstract the acidic proton at the chiral center.[1]

    • Activation of Carboxylic Acids: Activating the carboxylic acid group for subsequent reactions can increase the acidity of the α-proton, making it more susceptible to abstraction.[1]

  • Strategies to Minimize Racemization:

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

    • Use of Milder Bases: Switch to a weaker, sterically hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]

    • Protecting Groups: Employ bulky protecting groups that can sterically hinder the approach of a base to the chiral center.[1]

    • Alternative Synthetic Routes: Consider a synthetic pathway that avoids the formation of intermediates prone to racemization. Asymmetric reductive amination is an example of a highly enantioselective method for forming the azepane ring.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed. Some common approaches include:

  • Ring expansion of proline derivatives.

  • Cyclization of linear amino acid precursors. This can be achieved through methods like Dieckmann condensation followed by decarboxylation, or intramolecular reductive amination.[2]

  • Catalytic hydrogenation of pyridine derivatives.

Q2: What are some of the key challenges in the purification of this compound?

A2: The purification can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid and a basic amine group). Standard silica gel chromatography can be problematic due to the basicity of the amine, often leading to tailing and poor separation. Ion-exchange chromatography is a more suitable method for purification. Alternatively, derivatization of the amine or carboxylic acid group can facilitate purification on silica gel, followed by a deprotection step.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety procedures should always be followed. Specific hazards depend on the reagents used in your chosen synthetic route. For example:

  • Sodium borohydride and other metal hydrides are flammable and react violently with water.

  • Strong acids and bases are corrosive.

  • Organic solvents may be flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.

Data Presentation

The following table summarizes hypothetical yield and purity data for the synthesis of this compound via an intramolecular reductive amination strategy under different conditions. This data is for illustrative purposes to highlight the impact of reaction parameters.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaBH₄Methanol2544585
2NaBH(OAc)₃Dichloromethane2567595
3H₂/Pd-CEthanol501285>98
4NaBH₃CNMethanol/AcOH2586090

Experimental Protocols

A generalized experimental protocol for the synthesis of N-Boc-Azepane-2-carboxylic acid via a multi-step sequence starting from a suitable protected amino aldehyde is provided below. This is a representative procedure and may require optimization for specific substrates.

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of the protected amino aldehyde (1.0 eq) in anhydrous THF at 0 °C, add the phosphonate ylide (1.1 eq).

  • Add a suitable base (e.g., NaH, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Step 2: One-pot Hydrogenation and Reductive Amination

  • Dissolve the product from Step 1 (1.0 eq) in ethanol.

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 16-24 hours. This step reduces the double bond and removes benzyl-based protecting groups.

  • Monitor the reaction by TLC or LC-MS. The reaction proceeds through an intermediate imine which is then reduced in situ to form the azepane ring.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Protect the amine with a Boc group by reacting the crude product with Boc₂O and a suitable base (e.g., triethylamine) in a solvent like dichloromethane.

  • Purify the N-Boc-Azepane-2-carboxylic acid by column chromatography or crystallization.

Mandatory Visualization

The following diagrams illustrate the main synthetic pathway and a common side reaction pathway.

Synthesis_Pathway Protected Amino Aldehyde Protected Amino Aldehyde Unsaturated Ester Unsaturated Ester Protected Amino Aldehyde->Unsaturated Ester Horner-Wadsworth-Emmons Phosphonate Ylide Phosphonate Ylide Phosphonate Ylide->Unsaturated Ester This compound This compound Unsaturated Ester->this compound Hydrogenation & Reductive Amination

Main synthetic pathway to this compound.

Side_Reaction_Pathway Linear Amino Diester Linear Amino Diester Intramolecular Cyclization Intramolecular Cyclization Linear Amino Diester->Intramolecular Cyclization Intermolecular Dimerization Intermolecular Dimerization Linear Amino Diester->Intermolecular Dimerization Desired β-keto ester Desired β-keto ester Intramolecular Cyclization->Desired β-keto ester Favorable Dimeric Byproduct Dimeric Byproduct Intermolecular Dimerization->Dimeric Byproduct Side Reaction

Side reaction in Dieckmann condensation.

References

Technical Support Center: Optimization of Coupling Reactions with Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of Azepane-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues observed during the amide bond formation with the sterically hindered cyclic amino acid, this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, EDC) are often not potent enough for sterically demanding couplings.[1]Action: Switch to a more powerful onium-salt-based coupling reagent such as HATU, HBTU, HCTU, or COMU.[1] Phosphonium salts like PyBOP and PyAOP are also highly effective.[1] For exceptionally difficult couplings, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH.[1]
Steric Hindrance: The cyclic and bulky nature of this compound can physically obstruct the approach of the coupling partners.Action 1: Increase the reaction time (e.g., from 1-2 hours to overnight) to allow the reaction to proceed to completion.[1] Action 2: Elevating the temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in accelerating the reaction.[1]
Poor Solubility of Reactants: Incomplete dissolution of starting materials will hinder the reaction.Action: Ensure all reactants are fully dissolved. DMF is a common solvent for these reactions.[2] If solubility remains an issue, consider using NMP or a mixture of DMF/DCM.[3]
Suboptimal Reagent Stoichiometry: Incorrect ratios of coupling reagents, base, or the amino acid itself can lead to incomplete reactions.Action: Typically, a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the carboxylic acid component are used. The amount of base (e.g., DIPEA) is often 2-3 equivalents. Optimization may be required for specific substrates.
Presence of a Major Byproduct with a Similar Mass Racemization: Loss of stereochemical integrity at the alpha-carbon during carboxylic acid activation can lead to the formation of diastereomers.[1]Action 1: Incorporate a racemization-suppressing additive like HOAt or Oxyma Pure, which are generally more effective than HOBt.[1] Action 2: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] Action 3: Minimize the pre-activation time before adding the amine component.
Guanidinylation of the Amine: If using a uronium-based coupling reagent (like HATU, HBTU) in excess, it can react with the free N-terminus of the amine partner, leading to a capped, unreactive species.[4]Action 1: Avoid using a large excess of the uronium reagent.[4] Action 2: Consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[1]
Reaction Stalls or is Incomplete (Confirmed by in-process monitoring like LC-MS) Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, making the reactive sites inaccessible.Action 1: Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or use solvent mixtures such as DMF/DCM. Action 2: Incorporate "magic" residues like pseudoproline dipeptides in the sequence if applicable to break up secondary structures.
Incomplete Deprotection of the N-terminus: If working on a solid support, residual protecting groups (e.g., Fmoc) on the amine component will prevent the coupling reaction.Action: Ensure complete deprotection of the N-terminus before the coupling step. This can be verified with a colorimetric test like the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound so slow and low-yielding?

A1: The primary reason is steric hindrance. This compound is a cyclic amino acid, which makes it bulkier and more conformationally constrained than many acyclic amino acids. This steric bulk can physically impede the approach of the activated carboxylic acid and the amine, slowing down the reaction rate and leading to lower yields.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Uronium/aminium salts such as HATU, HCTU, and COMU are highly recommended.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1] HATU and PyAOP are often considered superior for difficult couplings due to the formation of highly reactive OAt-active esters.

Q3: How can I minimize the risk of racemization during the coupling of this compound?

A3: Racemization is a significant concern for all chiral amino acids during activation. To minimize it:

  • Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial as they are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1]

  • Choose the Right Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[1]

  • Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component.

Q4: What is the optimal order of addition for the reagents in a HATU-mediated coupling?

A4: For a HATU-mediated coupling, the generally accepted best practice is to pre-activate the carboxylic acid.[5] This involves dissolving the this compound in a suitable solvent (like DMF), adding the base (e.g., DIPEA), followed by HATU. This mixture is typically stirred for a few minutes (1-15 minutes) to form the active ester before the amine component is added.[3][5] Adding the amine last prevents it from being consumed by side reactions with HATU.[5]

Q5: Can I use microwave synthesis for coupling this compound?

A5: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings, including those with sterically hindered amino acids. The use of microwave energy can significantly reduce reaction times and improve yields by overcoming the high activation energy barrier associated with steric hindrance.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general effectiveness of various coupling reagents for sterically hindered amino acids, which is applicable to this compound. Please note that specific yields can vary significantly based on the coupling partners and reaction conditions.

Coupling Reagent Additive Relative Reactivity Typical Yield Range (for hindered couplings) Notes
DCC/DICHOBtLow-Moderate20-60%Often inefficient for hindered couplings; can lead to byproduct formation (DCU/DIU).[6]
HBTU/TBTUHOBtHigh70-90%Good general-purpose reagents, but may be insufficient for very hindered residues. Can cause guanidinylation if used in excess.[4]
HCTU6-Cl-HOBtHigh80-95%More reactive than HBTU due to the electron-withdrawing chloro group on the HOBt core.
HATU HOAt Very High 85-98% Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt ester.[1][2]
PyAOP HOAt Very High 85-98% A phosphonium-based alternative to HATU, with similar high reactivity. Does not cause guanidinylation.[1]
COMU Oxyma Pure Very High 85-98% A newer generation uronium salt with efficiency comparable to HATU. Oxyma-based additives are non-explosive.[1]

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling of this compound

This protocol provides a general guideline for the solution-phase coupling of N-protected this compound.

Materials:

  • N-protected this compound (e.g., Boc-Azepane-2-carboxylic acid) (1.0 eq)

  • Amine coupling partner (hydrochloride or free base) (1.0-1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5-3.0 eq) to the solution and stir for 2-3 minutes.

  • Add HATU (1.1 eq) to the mixture.

  • Allow the pre-activation to proceed by stirring the mixture at room temperature for 5-15 minutes.

  • Add the amine coupling partner (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.

Materials:

  • N-protected this compound (1.0 eq)

  • Cyanuric fluoride or TFFH (1.1 eq)

  • Pyridine or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Amine coupling partner (1.0 eq)

Procedure:

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add pyridine or DIPEA (1.5 eq).

    • Add cyanuric fluoride or TFFH (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Coupling:

    • In a separate flask, dissolve the amine coupling partner (1.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl fluoride solution to the amine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield in Azepane-2-COOH Coupling reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP, COMU) start->reagent conditions Are reaction conditions optimized? (Time, Temp, Solvent) reagent->conditions Yes upgrade_reagent Switch to HATU, PyAOP, or COMU reagent->upgrade_reagent No racemization Is racemization a problem? conditions->racemization Yes increase_time_temp Increase reaction time and/or temperature (Consider microwave) conditions->increase_time_temp No (Time/Temp) change_solvent Switch to NMP or DMF/DCM mixture conditions->change_solvent No (Solvent) add_additive Add HOAt or Oxyma Pure Use a weaker base (NMM) racemization->add_additive Yes success Successful Coupling racemization->success No upgrade_reagent->conditions increase_time_temp->racemization change_solvent->racemization add_additive->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

CouplingWorkflow cluster_preactivation Step 1: Pre-activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification acid 1. Dissolve N-Protected Azepane-2-COOH in DMF base 2. Add Base (DIPEA) acid->base coupler 3. Add Coupling Reagent (HATU) base->coupler amine 4. Add Amine Component coupler->amine Stir 5-15 min react 5. Stir at RT (2-12h) amine->react quench 6. Quench Reaction react->quench extract 7. Extract Product quench->extract purify 8. Purify (Chromatography) extract->purify end Final Product purify->end start Start start->acid

Caption: General workflow for HATU-mediated amide bond formation.

References

Technical Support Center: Azepane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azepane-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound and its derivatives?

A1: To ensure stability, this compound and its derivatives should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep them in tightly sealed containers, away from moisture and strong oxidizing agents. For long-term storage, temperatures between 2-8°C are often suggested.[2]

Q2: What are the main degradation pathways for this compound derivatives?

A2: The primary degradation pathways depend on the nature of the derivative (e.g., ester, amide). Common pathways include:

  • Hydrolysis: Ester and amide derivatives are susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid and the corresponding alcohol or amine.

  • Oxidation: The azepane ring and certain substituents can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. The presence of a tertiary amine in the ring makes it susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly in derivatives with chromophores.

  • Thermal Degradation: High temperatures can accelerate decomposition, the specifics of which depend on the compound's thermal lability.

Q3: How do substituents on the azepane ring affect stability?

A3: Substituents can significantly influence the stability of the azepane ring. For instance, the introduction of fluorine atoms can reduce the conformational flexibility of the ring, which may impact its reactivity and stability. The electronic properties of substituents can also affect the susceptibility of the molecule to oxidative or hydrolytic degradation.

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, or stress testing, involve subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[3][4][5] These studies are crucial for:

  • Identifying potential degradation products.[3][4]

  • Elucidating degradation pathways.[3][4]

  • Developing and validating stability-indicating analytical methods.[4]

  • Understanding the intrinsic stability of the molecule.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent impurities.
On-column degradation.Modify HPLC conditions (e.g., change pH of the mobile phase, use a different column chemistry).
Loss of compound potency over a short period in solution. Hydrolysis of an ester or amide derivative.Prepare solutions fresh daily. If the compound is to be stored in solution, perform a stability study to determine optimal pH and temperature conditions. Consider using a buffered solution.
Adsorption to container surfaces.Use silanized glass or polypropylene vials.
Discoloration of the solid compound upon storage. Oxidation or reaction with atmospheric moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Photodegradation.Store the compound in an amber vial or otherwise protect it from light.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, presence of other reagents).
Formation of an active or interfering degradant.Use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the compound in the assay medium over time.

Quantitative Stability Data

Due to the limited availability of public, quantitative stability data for a wide range of this compound derivatives, the following table provides an illustrative example of how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to determine the specific stability profile of their derivative of interest.

Derivative Stress Condition Duration % Degradation (Example) Major Degradation Products (Hypothetical)
Methyl azepane-2-carboxylate 0.1 M HCl, 60°C24 h15%This compound, Methanol
0.1 M NaOH, 60°C24 h25%This compound, Methanol
3% H₂O₂, RT24 h8%N-oxide of methyl azepane-2-carboxylate
80°C48 h5%Undetermined
Light (ICH Q1B)10 days3%Undetermined
Azepane-2-carboxamide 0.1 M HCl, 60°C24 h10%This compound, Ammonia
0.1 M NaOH, 60°C24 h18%This compound, Ammonia
3% H₂O₂, RT24 h12%Oxidized ring products
80°C48 h4%Undetermined
Light (ICH Q1B)10 days2%Undetermined

Experimental Protocols

Protocol: Forced Degradation Study of an this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized for the derivative being tested.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial.

    • Heat the solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into a validated stability-indicating HPLC system.

  • Analyze the samples to determine the percentage of degradation and to identify any degradation products, typically using a photodiode array (PDA) detector and a mass spectrometer (MS).

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Instability start Instability Observed (e.g., degradation, color change) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Analyze Purity (e.g., HPLC, LC-MS) check_storage->check_purity Conditions OK reformulate Reformulate or Modify Storage check_storage->reformulate Conditions Incorrect identify_degradants Identify Degradation Products check_purity->identify_degradants Degradation Confirmed end Stable Product check_purity->end No Degradation forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation forced_degradation->reformulate reformulate->end cluster_pathway Hypothetical Degradation Pathway of an Azepane-2-Carboxylate Ester cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Azepane-2-Carboxylate Ester (R-COOR') acid This compound (R-COOH) parent->acid H+ or OH- alcohol Alcohol (R'-OH) parent->alcohol H+ or OH- n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O]

References

Technical Support Center: Improving the Solubility of Azepane-2-carboxylic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azepane-2-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a cyclic amino acid derivative. Its structure, containing both a carboxylic acid and a secondary amine group, allows it to exist as a zwitterion. Generally, such compounds are soluble in water and other polar protic solvents like alcohols (e.g., ethanol, methanol) and may also be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] However, they typically exhibit poor solubility in non-polar organic solvents.

Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is causing this?

A2: This phenomenon, often called "precipitation upon dilution," is common for compounds dissolved at high concentrations in a strong organic solvent like DMSO and then introduced into an aqueous environment where their solubility is lower. The sudden change in solvent polarity can cause the compound to crash out of solution. Strategies to mitigate this are discussed in the troubleshooting section below.

Q3: How does pH influence the solubility of this compound?

A3: As an amino acid, the solubility of this compound is highly pH-dependent.[2][3][4] At its isoelectric point (pI), the net charge of the molecule is zero, and it typically exhibits its lowest aqueous solubility. At pH values below the pI, the amine group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and also enhanced solubility.

Q4: Are there any general-purpose solubility enhancers I can use for this compound?

A4: Yes, several strategies can be employed. The use of co-solvents, such as ethanol or propylene glycol, in your aqueous buffer can increase the solubility of organic molecules.[5] Additionally, cyclodextrins can be used to form inclusion complexes with hydrophobic moieties of a molecule, thereby increasing its aqueous solubility.[6][][8][9] The formation of a salt by reacting the carboxylic acid with a suitable base can also significantly improve water solubility.[10][11][12][13]

Troubleshooting Guide

Issue: Precipitate Formation During Assay Preparation

If you are observing precipitation of this compound when preparing your working solutions, consult the following troubleshooting workflow and the detailed suggestions below.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_fresh_stock Prepare fresh stock solution. Consider filtration. check_stock->prep_fresh_stock No check_dilution Review dilution protocol. Is final concentration too high? check_stock->check_dilution Yes lower_conc Lower the final assay concentration. check_dilution->lower_conc Yes optimize_dmso Optimize final DMSO concentration. (e.g., 0.1% to 1%) check_dilution->optimize_dmso No success Clear Solution Achieved lower_conc->success modify_buffer Modify aqueous buffer. optimize_dmso->modify_buffer ph_adjustment Adjust buffer pH away from pI. modify_buffer->ph_adjustment add_cosolvent Add a co-solvent (e.g., ethanol). ph_adjustment->add_cosolvent ph_adjustment->success use_cyclodextrin Incorporate a cyclodextrin. add_cosolvent->use_cyclodextrin add_cosolvent->success use_cyclodextrin->success G start Start: Determine Solubility add_excess Add excess this compound to a known volume of solvent. start->add_excess equilibrate Equilibrate for 24h at a constant temperature with agitation. add_excess->equilibrate separate Separate solid from supernatant (centrifugation or filtration). equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, LC-MS). separate->quantify end End: Solubility Value Obtained quantify->end

References

Technical Support Center: Azepane-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the common causes and how can I troubleshoot this?

Low yields in amide coupling reactions involving this compound can often be attributed to steric hindrance from the seven-membered ring, improper activation of the carboxylic acid, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered cyclic amino acids like this compound, standard coupling reagents may be inefficient. Consider using more potent activating agents.

    • Recommendation: Utilize uranium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents such as PyBOP or PyAOP. These form highly reactive activated esters that can overcome steric barriers more effectively.

  • N-Protection: The secondary amine in the azepane ring is nucleophilic and can compete in side reactions.

    • Recommendation: Protect the ring nitrogen, commonly with a Boc (tert-butoxycarbonyl) group, before performing the amide coupling. This prevents self-coupling or other unwanted reactions.

  • Reaction Conditions:

    • Temperature: While room temperature is a common starting point, gentle heating can sometimes provide the necessary activation energy for sluggish reactions. However, be cautious as excessive heat can lead to racemization.

    • Reaction Time: Sterically hindered couplings are often slower. Extending the reaction time (e.g., overnight) may be necessary.

    • Solvent: A suitable solvent is crucial for solubility and reaction kinetics. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. For challenging couplings, consider using N-Methyl-2-pyrrolidone (NMP) for its superior solvating properties.

  • Base: The choice and amount of base are critical.

    • Recommendation: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions. Typically, 2-3 equivalents are used.

Q2: My esterification of this compound is proceeding slowly or not at all. What should I consider?

Esterification of this compound can be challenging due to its structure. The following points should be considered for troubleshooting:

Troubleshooting Steps:

  • Reaction Type:

    • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). The equilibrium can be driven towards the product by removing water, for instance, by using a Dean-Stark apparatus.

    • Steglich Esterification: For acid-sensitive substrates, using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine) can be effective under milder conditions.

  • Protecting Groups: Similar to amide coupling, the secondary amine of the azepane ring should be protected (e.g., with a Boc group) to prevent side reactions.

  • Steric Hindrance: The bulky azepane ring can hinder the approach of the alcohol.

    • Recommendation: For highly hindered alcohols, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting with the alcohol.

  • Catalyst: Ensure the acid catalyst in Fischer esterification is present in a sufficient amount and is not neutralized by any basic functionality on the substrate.

Q3: I am observing significant side reactions. How can I minimize them?

Side reactions are common when working with bifunctional molecules like this compound.

Common Side Reactions and Solutions:

  • N-Acylation/Self-Coupling: The secondary amine of one molecule can react with the activated carboxylic acid of another.

    • Solution: Protect the amine with a suitable protecting group (e.g., Boc) before activating the carboxylic acid.

  • Racemization: This is a risk, especially with strong bases or high temperatures.

    • Solution: Use a milder base, lower the reaction temperature, and consider adding a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.

  • Epimerization: The stereocenter at the 2-position of the azepane ring can be susceptible to epimerization under harsh basic conditions.

    • Solution: Employ mild reaction conditions and carefully select the base.

Q4: What are the best practices for purifying this compound derivatives?

The polarity of this compound and its derivatives can make purification challenging.

Purification Strategies:

  • Extraction: After the reaction, a standard aqueous workup can be used to remove water-soluble impurities. Washing the organic layer with a mild acid can remove unreacted amines, and a mild base can remove unreacted carboxylic acid.

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is a common method. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. Adding a small amount of a volatile base like triethylamine to the eluent can help to reduce tailing of basic compounds.

    • Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on silica, reversed-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient may be more effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving azepane derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Amide Coupling Reactions of Azepane Derivatives

Carboxylic Acid DerivativeAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
Enantiopure 7-substituted this compound linkerRGD-containing linear peptideHATU/DIEADIEADichloromethane0.4275 (MW)79
N-Boc-Azepane-2-carboxylic acidPrimary Amine (generic)HATU/HOBtDIPEADMF12RT60-80 (expected)
Azepane-containing substrateAzepanePd(Ph₃P)₂Cl₂ / L9Ag₃PO₄HFIP4850Moderate

Table 2: Esterification of Carboxylic Acids (General Reference)

Carboxylic AcidAlcoholCatalystConditionsYield (%)
Benzoic AcidMethanolH₂SO₄ (conc.)Reflux, 30 min~90
Lauric AcidEthanolAcetyl Chloride (in situ HCl)Reflux, 1 hNot specified

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of N-Boc-Azepane-2-carboxylic acid with a Primary Amine

  • Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Azepane-2-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification of this compound with Methanol

Note: This protocol does not include N-protection, which is highly recommended to avoid side reactions. If starting with unprotected this compound, competitive N-methylation or other side reactions may occur.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of methanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.

Visualizations

TroubleshootingWorkflow Start Low/No Product Yield in This compound Reaction CheckProtection Is the Azepane Nitrogen Protected (e.g., with Boc)? Start->CheckProtection ProtectN Protect the Nitrogen with a suitable protecting group (e.g., Boc-anhydride). CheckProtection->ProtectN No CheckCouplingReagent Amide Coupling: Is a potent coupling reagent being used? CheckProtection->CheckCouplingReagent Yes ProtectN->CheckCouplingReagent UsePotentReagent Switch to a stronger coupling reagent: HATU, HBTU, PyBOP. CheckCouplingReagent->UsePotentReagent No CheckEsterificationMethod Esterification: Is the method appropriate for a hindered substrate? CheckCouplingReagent->CheckEsterificationMethod Yes (or N/A) CheckConditions Are the reaction conditions (time, temp, solvent, base) optimized? UsePotentReagent->CheckConditions OptimizeEsterification Consider Fischer Esterification with water removal or conversion to acid chloride. CheckEsterificationMethod->OptimizeEsterification No CheckEsterificationMethod->CheckConditions Yes OptimizeEsterification->CheckConditions OptimizeConditions Increase reaction time. Consider gentle heating. Use appropriate solvent (DMF, NMP). Use a hindered base (DIPEA). CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low-yield this compound reactions.

PTPN_Inhibition cluster_inhibition cluster_regulation AzepaneDerivative Azepane-Containing Derivative PTPN1 PTPN1 AzepaneDerivative->PTPN1 Binds to & Inhibits PTPN2 PTPN2 AzepaneDerivative->PTPN2 Binds to & Inhibits SignalingPathway Downstream Signaling (e.g., Immune Response) PTPN1->SignalingPathway PTPN2->SignalingPathway Inhibition Inhibition Regulation Regulates

Caption: Putative inhibition of PTPN1/PTPN2 signaling by azepane derivatives.

Common pitfalls in the handling of Azepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azepane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it in a tightly-sealed container in a cool, dry, and well-ventilated area.[1][2] The compound should be kept away from incompatible substances and potential sources of ignition.[1][2] For long-term storage, a temperature of 4°C is advisable.[3]

2. What are the general safety precautions for handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1][2] Avoid direct contact with skin and eyes.[1][2][4] In case of accidental contact, wash the affected area thoroughly with water.

3. In which common laboratory solvents is this compound soluble?

This compound is generally soluble in water, alcohol, and ether.[4] However, the solubility of its derivatives can vary. For instance, Azetidine-2-carboxylic acid, a related compound, has been reported to be insoluble in DMSO. Therefore, it is essential to determine the solubility of the specific derivative being used in your experiments.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound or its derivative for my reaction.

Troubleshooting Workflow:

G start Start: Solubility Issue solvent_check Consult literature for solubility of the specific derivative. start->solvent_check common_solvents Attempt dissolution in water, methanol, or ethanol. solvent_check->common_solvents sonication Apply sonication to aid dissolution. common_solvents->sonication heating Gently warm the mixture. (Caution: check for thermal stability) sonication->heating ph_adjustment For aqueous solutions, adjust pH. Acidification may help for carboxylate salts. Basification may help for the free acid. heating->ph_adjustment cosolvent Try a co-solvent system (e.g., water/acetonitrile). ph_adjustment->cosolvent success Successfully Dissolved cosolvent->success Yes fail Still Insoluble: Consider alternative derivative or reaction conditions. cosolvent->fail No

Caption: Troubleshooting workflow for solubility issues.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect Solvent Choice This compound is soluble in polar protic solvents like water and alcohols.[4] For derivatives, empirical testing may be necessary. Start with small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, DMF, DMSO).
Low Dissolution Rate The kinetics of dissolution may be slow. Use techniques such as sonication or gentle heating to increase the rate of dissolution. Always check the thermal stability of your specific compound before applying heat.
pH of the Solution For aqueous solutions, the pH can significantly impact solubility. As an amino acid, this compound can exist as a zwitterion, a cation, or an anion. Adjusting the pH away from the isoelectric point can increase solubility.
Compound Aggregation In some cases, molecules can aggregate, reducing their solubility. Using a co-solvent system or additives that can disrupt these interactions might be beneficial.
Peptide Coupling Reactions

Problem: I am observing low yield or side product formation during peptide coupling with this compound.

Peptide Coupling Workflow:

G start Start: Peptide Coupling reagent_selection Select appropriate coupling reagent (e.g., HATU, HBTU) and additive (e.g., HOAt, Oxyma). start->reagent_selection protection Ensure proper N-protection (e.g., Boc, Fmoc) of this compound. reagent_selection->protection activation Pre-activate the carboxylic acid before adding the amine component. protection->activation reaction_conditions Optimize reaction time, temperature, and stoichiometry. activation->reaction_conditions monitoring Monitor reaction progress by TLC or LC-MS. reaction_conditions->monitoring workup Perform appropriate aqueous workup and extraction. monitoring->workup purification Purify the product by chromatography or crystallization. workup->purification characterization Characterize the final product (NMR, MS). purification->characterization

Caption: General workflow for peptide coupling reactions.

Common Pitfalls and Solutions:

Pitfall Recommendation
Steric Hindrance Due to its cyclic structure, this compound can be sterically hindered. Use more potent coupling reagents such as HATU, HBTU, or COMU. Microwave-assisted synthesis can also be effective in overcoming steric hindrance.[1]
Racemization Racemization at the alpha-carbon is a common side reaction. To minimize this, use additives like HOAt or Oxyma Pure.[3] Avoid excessive use of strong bases and prolonged reaction times at elevated temperatures.
Side Product Formation When using uronium-based coupling reagents like HBTU or HATU in excess, a guanidinium side product can form on the N-terminus of the peptide. Use a slight excess of the coupling reagent and monitor the reaction closely.
Low Yield Low yields can result from incomplete activation of the carboxylic acid or poor nucleophilicity of the amine. Ensure your reagents are pure and dry. Pre-activating the carboxylic acid for a short period before adding the amine component can improve yields.

Recommended Coupling Reagents and Additives:

Coupling Reagent Additive Notes
HATU HOAtHighly effective for sterically hindered amino acids.
HBTU HOBtA common and effective choice.
PyBOP A phosphonium-based reagent associated with lower racemization.
EDC/DCC HOBt/Oxyma PureCarbodiimide-based reagents; the additive is crucial to suppress racemization.
Purification Challenges

Problem: I am struggling to purify my this compound derivative by column chromatography.

Purification Strategy Logic:

G start Start: Purification Needed tlc_analysis Analyze crude product by TLC in various solvent systems. start->tlc_analysis crystallization Attempt crystallization if the compound is a solid. start->crystallization If crude is solid streaking Observe for streaking or poor separation. tlc_analysis->streaking acid_base_extraction Consider acid-base extraction to remove acidic or basic impurities. streaking->acid_base_extraction If impurities are acidic/basic column_chromatography Perform column chromatography. streaking->column_chromatography Directly acid_base_extraction->column_chromatography modify_eluent If streaking occurs, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. column_chromatography->modify_eluent If streaking persists final_purity_check Assess purity of isolated fractions/crystals. column_chromatography->final_purity_check Good separation modify_eluent->final_purity_check crystallization->final_purity_check

Caption: Decision-making process for purification.

Common Issues and Solutions:

Issue Suggested Solution
Streaking on TLC/Column Carboxylic acids can interact strongly with the silica gel, leading to streaking. Adding a small amount (0.1-1%) of a volatile acid like acetic acid to the eluent can help to improve the peak shape by protonating the carboxylate and reducing its interaction with the stationary phase.
Poor Separation from Polar Impurities If the impurities are also highly polar, separation on normal-phase silica can be difficult. Consider using reverse-phase chromatography. Alternatively, an acid-base extraction can be a powerful purification step. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The deprotonated carboxylic acid will move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Compound is Water Soluble If the compound is highly water-soluble, purification by extraction and chromatography can be challenging. Consider techniques like ion-exchange chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add a base, such as sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: General Peptide Coupling using HATU

  • In a reaction vessel, dissolve the N-protected this compound (1 equivalent), HATU (1 equivalent), and HOAt (1 equivalent) in an anhydrous polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve the amine component (as a salt or free base) (1.1 equivalents) in DMF. If using a salt, add 1.1 equivalents of DIPEA.

  • Add the amine solution to the activated acid solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or HPLC.

References

Technical Support Center: Azepane-2-carboxylic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reaction scale-up of Azepane-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that is amenable to scale-up?

A1: The most frequently employed and scalable route involves a three-step process starting from a pimelate derivative, typically diethyl pimelate. The key steps are:

  • Dieckmann Condensation: Intramolecular cyclization of diethyl pimelate to form ethyl 2-oxazepane-3-carboxylate.

  • Hydrolysis: Conversion of the resulting β-keto ester to the corresponding β-keto acid.

  • Decarboxylation: Removal of the carboxyl group to yield Azepane-2-one, which is then hydrolyzed to this compound.

Q2: What are the primary challenges when scaling up the Dieckmann condensation for this synthesis?

A2: The main challenges include controlling side reactions like intermolecular polymerization, ensuring efficient heat transfer to prevent thermal runaways, and managing the work-up of the often viscous reaction mixture. The choice of base and solvent is critical for optimizing yield and minimizing impurities at a larger scale.

Q3: How can I improve the yield and purity of the final this compound product during scale-up?

A3: Optimizing each step of the synthesis is crucial. For the Dieckmann condensation, careful control of temperature and slow addition of reagents can minimize side products. During hydrolysis and decarboxylation, monitoring the reaction progress closely is key to prevent degradation. Finally, a well-designed crystallization process for the final product is essential for achieving high purity. This may involve screening various solvent systems and controlling the cooling rate.

Q4: Are there specific safety concerns to be aware of during the scale-up of this process?

A4: Yes, the Dieckmann condensation is an exothermic reaction, and on a large scale, the risk of a thermal runaway is a significant concern.[1][2][3] It is imperative to have adequate cooling capacity and a thorough understanding of the reaction's thermal profile. The use of strong bases like sodium hydride also requires careful handling under inert and anhydrous conditions.

Troubleshooting Guides

Problem 1: Low Yield in Dieckmann Condensation at Pilot Scale

Symptoms:

  • The yield of ethyl 2-oxazepane-3-carboxylate is significantly lower than in the lab-scale synthesis.

  • A significant amount of polymeric or oligomeric byproduct is observed.[4]

  • The reaction mixture becomes excessively viscous, hindering effective stirring.

Possible Causes:

  • Intermolecular Condensation: At higher concentrations typical of scale-up, the intermolecular reaction (polymerization) can compete with the desired intramolecular cyclization.

  • Inefficient Mixing: Poor agitation can lead to localized high concentrations of base, promoting side reactions.

  • Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. Some combinations may favor side reactions at a larger scale.

Solutions:

SolutionDescriptionKey Parameters to Monitor
High-Dilution Conditions Running the reaction at a lower concentration can favor the intramolecular cyclization. This can be achieved by slowly adding the diethyl pimelate to the base solution over an extended period.Addition rate, reaction temperature
Optimize Agitation Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.Stirrer speed (RPM), visual observation of mixing
Solvent and Base Selection Consider using a solvent that has been shown to improve yields in Dieckmann cyclizations, such as DMSO.[5] The choice of base (e.g., sodium ethoxide, sodium hydride, potassium tert-butoxide) should be carefully evaluated for its performance at scale.Reaction kinetics, byproduct profile
Problem 2: Difficulty in Isolating and Purifying this compound at Scale

Symptoms:

  • The crude product "oils out" during crystallization instead of forming a solid.[4]

  • The final product has a low melting point and appears impure even after multiple crystallization attempts.

  • The product is difficult to handle and dry due to its physical properties.

Possible Causes:

  • Residual Impurities: Incomplete removal of byproducts from previous steps can inhibit crystallization.

  • Inappropriate Crystallization Solvent: The solvent system used for lab-scale crystallization may not be optimal for larger quantities.

  • Polymorphism: The compound may exist in different crystalline forms, with one being more difficult to isolate.

Solutions:

SolutionDescriptionKey Parameters to Monitor
Thorough Purification of Intermediates Ensure that the intermediate, ethyl 2-oxazepane-3-carboxylate, is of high purity before proceeding to the hydrolysis and decarboxylation steps.Purity by HPLC or GC
Systematic Solvent Screening for Crystallization Conduct a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.[6][7] Consider factors like solubility at different temperatures and the crystal habit produced.Crystal morphology, yield, purity
Controlled Crystallization Implement a controlled cooling profile during crystallization to promote the formation of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial.Cooling rate, temperature, crystal size
Alternative Purification Techniques If crystallization remains problematic, consider alternative purification methods such as forming a salt of the carboxylic acid, which may have better crystallization properties.[8] The salt can then be neutralized to recover the pure acid.Salt formation efficiency, purity of the final product

Data Presentation

Table 1: Comparison of Typical Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Dieckmann Condensation Yield 85-95%70-85%65-80%
Overall Yield 60-75%50-65%45-60%
Purity (before final crystallization) >95%90-95%85-92%
Final Purity (after crystallization) >99%>98.5%>98.0%
Cycle Time (Total) 24-36 hours48-72 hours72-96 hours

Note: The data presented in this table are illustrative and can vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Scale-Up of Dieckmann Condensation

This protocol provides a general methodology for the scale-up of the Dieckmann condensation step.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide (or another suitable base)

  • Toluene (anhydrous)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with anhydrous toluene.

  • Base Addition: Sodium ethoxide is carefully added to the toluene under a nitrogen atmosphere. The suspension is stirred to ensure good dispersion.

  • Substrate Addition: A solution of diethyl pimelate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically room temperature to slightly elevated). The addition rate should be slow enough to control the exotherm.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical method (e.g., GC or TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of hydrochloric acid until the solution is acidic. The aqueous layer is separated, and the organic layer is washed with brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude ethyl 2-oxazepane-3-carboxylate, which can be purified by vacuum distillation or used directly in the next step.

Mandatory Visualization

experimental_workflow start Start: Diethyl Pimelate dieckmann Dieckmann Condensation (Base, Toluene) start->dieckmann intermediate1 Ethyl 2-oxazepane-3-carboxylate dieckmann->intermediate1 hydrolysis Hydrolysis (e.g., aq. HCl, heat) intermediate1->hydrolysis intermediate2 2-Oxazepane-3-carboxylic acid hydrolysis->intermediate2 decarboxylation Decarboxylation (Heat) intermediate2->decarboxylation intermediate3 Azepane-2-one decarboxylation->intermediate3 final_hydrolysis Final Hydrolysis (e.g., aq. HCl, heat) intermediate3->final_hydrolysis product This compound final_hydrolysis->product purification Purification (Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield in Dieckmann Condensation cause1 Intermolecular Polymerization problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Suboptimal Solvent/Base problem->cause3 solution1 High Dilution/ Slow Addition cause1->solution1 solution2 Optimize Agitation cause2->solution2 solution3 Screen Solvents and Bases cause3->solution3

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

References

Validation & Comparative

Azepane-2-carboxylic Acid vs. Proline: A Comparative Guide to Their Influence on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and drug development, the conformational control of peptide backbones is paramount to achieving desired biological activity and stability. Proline, with its unique cyclic structure, has long been a cornerstone for introducing conformational constraints. However, the exploration of non-canonical amino acids, such as Azepane-2-carboxylic acid, is opening new avenues for fine-tuning peptide architecture. This guide provides an objective comparison of this compound and proline, focusing on their respective impacts on peptide structure, supported by available experimental and computational data.

Introduction to the Contenders

Proline (Pro) is a proteinogenic amino acid characterized by its five-membered pyrrolidine ring, formed by the cyclization of its side chain onto the backbone amino group. This rigid structure significantly restricts the peptide backbone's flexibility, influencing cis-trans isomerization of the peptide bond and promoting specific secondary structures like β-turns and polyproline helices.[1]

This compound (Aze) is a non-proteinogenic amino acid featuring a seven-membered azepane ring. As a proline homolog with an expanded ring size, it offers a different set of steric and conformational constraints. The increased flexibility of the seven-membered ring compared to proline's five-membered ring is expected to lead to distinct conformational preferences in peptides.

Structural and Conformational Comparison

The primary difference between proline and this compound lies in their ring size, which directly impacts the peptide backbone's local geometry.

FeatureProline (5-membered ring)This compound (7-membered ring)
Ring Pucker Exhibits distinct endo and exo puckering conformations.Possesses a more flexible ring with a larger number of possible low-energy conformations (e.g., chair, boat, twist-chair, twist-boat).
Backbone Dihedral Angle (Φ) Restricted to approximately -60° to -75°.Predicted to have a wider range of allowed Φ angles due to increased ring flexibility.
Cis/Trans Isomerization (ω) The energy difference between cis and trans isomers is small, leading to a significant population of cis-isomers (typically 5-10% in proteins).Expected to have a different cis/trans isomerization profile, potentially with a lower energy barrier for interconversion due to ring flexibility. Direct experimental data is limited.
Induction of Secondary Structures Known to induce β-turns and is a key component of polyproline helices. Often acts as a "helix breaker" in α-helices.Less understood, but the larger ring size may favor more open or flexible turn structures over tight β-turns. May be more accommodating within helical structures compared to proline.

Experimental Data and Observations

Direct comparative experimental data for this compound and proline within the same peptide context is limited. However, studies on related proline analogs with varying ring sizes provide valuable insights.

Impact of Ring Size on Peptide Conformation

Studies on proline analogs with four-membered (azetidine-2-carboxylic acid) and six-membered (piperidine-2-carboxylic acid) rings have demonstrated that ring size is a critical determinant of conformational preference.

  • Azetidine-2-carboxylic acid (4-membered ring): Tends to favor the formation of γ-turns in peptides, in contrast to the β-turns favored by proline.[2] Molecular dynamics simulations have suggested that it has a greater propensity to undergo trans→cis peptide bond isomerization compared to proline.[3]

  • Piperidine-2-carboxylic acid (6-membered ring): The larger ring introduces different steric constraints, influencing the backbone dihedral angles and local conformation.

Based on these trends, it can be inferred that the even larger seven-membered ring of This compound will exhibit a distinct conformational landscape compared to proline. The increased number of rotatable bonds within the azepane ring is expected to result in a higher degree of conformational flexibility than proline, potentially leading to a broader range of accessible backbone dihedral angles.

A study on a related azepane-containing β-amino acid, cis-5-aminoazepane-4-carboxylic acid, showed that the incorporation of the azepane ring is compatible with helical structures in peptides, and the nitrogen atom of the ring can be functionalized without disrupting the helical propensity.[4] While this is a β-amino acid, it suggests that the azepane ring itself is not inherently a "helix breaker" in the same way proline often is.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of peptides containing these cyclic amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing proline or this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

General Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (Proline or this compound) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin.

  • Washing: Wash the resin extensively with DMF and other solvents (e.g., DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR is a powerful technique to study the three-dimensional structure and dynamics of peptides in solution.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information about the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The intensity of NOE/ROE cross-peaks is related to the distance between protons.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for assigning backbone and side-chain resonances, particularly in isotopically labeled peptides. The chemical shifts of Cα and Cβ are sensitive to the secondary structure.

  • Temperature Coefficient Studies: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide a static, high-resolution three-dimensional structure of a peptide in the solid state.

General Workflow:

  • Crystallization: Grow single crystals of the purified peptide by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging drop or sitting drop).

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

  • Model Building and Refinement: Build an initial atomic model into the electron density map and refine the model against the experimental data to improve its quality and agreement with the diffraction data.

  • Validation: Assess the quality of the final model using various geometric and statistical criteria.

Signaling Pathways and Logical Relationships

The choice between proline and this compound can have significant implications for the biological activity of a peptide, which is often mediated through specific signaling pathways. The conformational constraints imposed by these amino acids can influence the peptide's ability to bind to its target receptor, thereby initiating or inhibiting a downstream signaling cascade.

Signaling_Pathway_Modulation cluster_peptide Peptide Design cluster_conformation Peptide Conformation cluster_interaction Molecular Interaction cluster_signaling Cellular Response Pro Proline Pro_Conformation Defined β-turn / Polyproline Helix Pro->Pro_Conformation Aze Azepane-2-COOH Aze_Conformation Flexible / Open Turn Aze->Aze_Conformation Receptor Target Receptor Pro_Conformation->Receptor High Affinity / Specificity Aze_Conformation->Receptor Altered Affinity / Specificity Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Modulation of a signaling pathway by peptide conformation.

The diagram above illustrates how the choice between proline and this compound can influence peptide conformation, which in turn affects its interaction with a target receptor and the subsequent cellular response.

Experimental Workflow

The process of comparing the structural effects of these two amino acids in a peptide involves a systematic workflow.

Experimental_Workflow Peptide_Design Peptide Design (Pro- vs. Aze-containing analogs) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Structural_Analysis Conformational Analysis Characterization->Structural_Analysis NMR NMR Spectroscopy (TOCSY, NOESY, etc.) Structural_Analysis->NMR Xray X-ray Crystallography Structural_Analysis->Xray MD Molecular Dynamics Simulations Structural_Analysis->MD Data_Analysis Data Analysis & Comparison NMR->Data_Analysis Xray->Data_Analysis MD->Data_Analysis Conclusion Structural & Functional Conclusions Data_Analysis->Conclusion

References

Comparative Bioactivity of Azepane-2-carboxylic Acid Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of (R)- and (S)-enantiomers of Azepane-2-carboxylic acid. While the azepane scaffold is recognized for its importance in medicinal chemistry, specific pharmacological data distinguishing the biological effects of its individual enantiomers are not publicly available.

This compound, a cyclic amino acid analog, holds potential as a building block in drug discovery due to its structural similarity to proline, a critical component of many biologically active peptides. The stereochemistry of such molecules is often a crucial determinant of their pharmacological activity, with enantiomers frequently exhibiting different binding affinities, efficacies, and metabolic profiles.

Despite the general interest in chiral molecules within drug development, dedicated studies isolating and comparing the bioactivity of (R)-Azepane-2-carboxylic acid and (S)-Azepane-2-carboxylic acid are conspicuously absent from the reviewed literature. Consequently, quantitative data such as IC50 or Ki values, which are essential for a direct comparison of their potency against specific biological targets, could not be found.

Furthermore, the lack of experimental data extends to the elucidation of specific signaling pathways that may be modulated by these enantiomers. Without such studies, it is impossible to create the requested diagrams of signaling pathways or detailed experimental workflows.

While searches were broadened to include structurally related compounds like pipecolic acid (a six-membered ring analog) and other proline analogs, the available literature on these molecules also did not provide the specific, quantitative comparative data necessary to draw reliable parallels to the this compound enantiomers.

Based on an extensive search of available scientific databases and literature, we must conclude that there is currently no published research that directly compares the bioactivity of (R)- and (S)-Azepane-2-carboxylic acid. The absence of this fundamental data prevents the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways as requested. This highlights a significant knowledge gap and a potential area for future research in the field of medicinal chemistry and pharmacology.

Validating the Anti-Fibrotic Mechanism of Halofuginone, a Prolyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally validated mechanism of action of Halofuginone, a derivative of the natural alkaloid febrifugine, with an alternative prolyl-tRNA synthetase (PRS) inhibitor. Halofuginone has garnered significant interest for its potent anti-fibrotic, anti-inflammatory, and anti-cancer activities.[1][2][3][4] Central to its therapeutic potential is its well-documented role as a specific inhibitor of prolyl-tRNA synthetase, a crucial enzyme in protein synthesis.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

Halofuginone exerts its biological effects by directly targeting and inhibiting prolyl-tRNA synthetase (PRS), the enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA).[1][2][3] This inhibition is competitive with proline and dependent on the presence of ATP, indicating that Halofuginone binds to the active site of PRS where proline would normally bind.[2] By blocking the function of PRS, Halofuginone leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation within the cell.[2]

This cellular stress signal triggers the Amino Acid Starvation Response (AAR) pathway, a key signaling cascade that helps cells adapt to nutrient deprivation.[2][5] The activation of the AAR pathway is a primary downstream consequence of PRS inhibition by Halofuginone and is responsible for many of its therapeutic effects, including the selective inhibition of T helper 17 (Th17) cell differentiation, which plays a critical role in autoimmune diseases.[5][6]

Furthermore, Halofuginone has been shown to inhibit the signaling pathway of Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis.[4] This inhibition is achieved by reducing the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[4][7] The culmination of these actions—PRS inhibition, AAR activation, and TGF-β signaling attenuation—underpins Halofuginone's potent anti-fibrotic properties.

Comparative Performance with an ATP-Competitive PRS Inhibitor

To provide a comprehensive validation of Halofuginone's mechanism, we compare its performance with T-3833261, a novel, potent, and selective ATP-competitive PRS inhibitor.[8][9] Unlike Halofuginone, which competes with proline, T-3833261 binds to the ATP-binding site of the PRS catalytic domain.[8][10] This difference in binding mode offers a valuable comparison for understanding the nuances of PRS inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the inhibitory activities of Halofuginone and T-3833261.

ParameterHalofuginoneT-3833261Reference
PRS Inhibition (IC50) Not explicitly stated as a direct IC50 in the provided results, but potent inhibition is demonstrated.~10 nM[8][9]
Effect on TGF-β-induced α-SMA Protein Levels (IC50) ~30 nM~10 nM[8][9]
Effect on TGF-β-induced pro-COL1A1 Protein Levels (IC50) ~30 nM~10 nM[8][9]
Effect on α-SMA mRNA Expression (at 300 nM) ~50% reduction~70% reduction[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Prolyl-tRNA Synthetase (PRS) Inhibition Assay (ATP/PPi Exchange Method)

This assay biochemically measures the inhibitory activity of compounds against PRS.

Principle: The assay quantifies the exchange of pyrophosphate (PPi) into ATP, a reaction catalyzed by PRS in the presence of proline. Inhibition of PRS leads to a decrease in this exchange.

Protocol:

  • Prepare a reaction mixture containing purified recombinant human PRS enzyme, L-proline, ATP, and a radiolabeled pyrophosphate ([³²P]PPi) in a suitable buffer.

  • Add the test compounds (e.g., Halofuginone, T-3833261) at various concentrations.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solution of activated charcoal, which binds to the unincorporated [³²P]PPi.

  • Centrifuge the mixture to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the [³²P]ATP formed, using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle-treated control and determine the IC50 value.[10]

In Vitro Translation Assay

This assay assesses the impact of PRS inhibitors on overall protein synthesis.

Principle: A cell-free system, such as rabbit reticulocyte lysate, is used to translate a reporter mRNA (e.g., luciferase). Inhibition of PRS will limit the availability of charged prolyl-tRNA, thereby inhibiting translation.

Protocol:

  • Prepare a reaction mixture containing rabbit reticulocyte lysate, a luciferase reporter mRNA, and an amino acid mixture.

  • Add the test compounds at various concentrations.

  • Incubate the reaction at 30°C to allow for translation.

  • Measure the luciferase activity using a luminometer.

  • To confirm the specificity of PRS inhibition, perform rescue experiments by adding excess proline to the reaction mixture. A restoration of luciferase activity in the presence of excess proline indicates specific inhibition of PRS.[2]

Cellular Assays for Anti-Fibrotic Activity

These assays evaluate the effects of PRS inhibitors on key markers of fibrosis in cultured cells.

Principle: Human skin fibroblasts are stimulated with TGF-β to induce a fibrotic phenotype, characterized by increased expression of alpha-smooth muscle actin (α-SMA) and collagen (pro-COL1A1). The ability of the inhibitors to reverse these changes is then measured.

Protocol:

  • Culture primary human skin fibroblasts in appropriate media.

  • Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

  • Stimulate the cells with TGF-β (e.g., 1 ng/mL).

  • After 24 hours of incubation, measure the protein levels of α-SMA and pro-COL1A1 in the cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • For mRNA expression analysis, extract total RNA from the cells after a 24-hour incubation and perform quantitative real-time PCR (qRT-PCR) for α-SMA and COL1A1 genes, using a housekeeping gene for normalization.[8][9]

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Halofuginone's Mechanism of Action Halofuginone Halofuginone PRS Prolyl-tRNA Synthetase (PRS) Halofuginone->PRS inhibits TGFb_Signaling TGF-β Signaling Halofuginone->TGFb_Signaling inhibits Smad3 p-Smad3 Halofuginone->Smad3 inhibits phosphorylation Uncharged_tRNA Uncharged prolyl-tRNA PRS->Uncharged_tRNA accumulation Proline Proline Proline->PRS competes with Halofuginone ATP ATP ATP->PRS required for binding AAR Amino Acid Starvation Response (AAR) Uncharged_tRNA->AAR activates Th17 Th17 Cell Differentiation AAR->Th17 inhibits Fibrosis Fibrosis Th17->Fibrosis contributes to TGFb_Signaling->Smad3 activates Smad3->Fibrosis promotes

Caption: Signaling pathway of Halofuginone's anti-fibrotic action.

cluster_1 Experimental Workflow: PRS Inhibition Assay Start Start Prepare_Mixture Prepare Reaction Mixture (PRS, Proline, ATP, [³²P]PPi) Start->Prepare_Mixture Add_Inhibitor Add Test Compound Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction with Charcoal Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Measure_Radioactivity Measure Supernatant Radioactivity Centrifuge->Measure_Radioactivity Analyze Calculate % Inhibition & IC50 Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for the Prolyl-tRNA Synthetase Inhibition Assay.

cluster_2 Experimental Workflow: Cellular Anti-Fibrosis Assay Start Start Culture_Cells Culture Human Skin Fibroblasts Start->Culture_Cells Pretreat Pre-treat with Inhibitor Culture_Cells->Pretreat Stimulate Stimulate with TGF-β Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Measure_Protein Measure α-SMA & pro-COL1A1 Protein (ELISA) Incubate->Measure_Protein Measure_mRNA Measure α-SMA & COL1A1 mRNA (qRT-PCR) Incubate->Measure_mRNA Analyze Analyze Data Measure_Protein->Analyze Measure_mRNA->Analyze End End Analyze->End

Caption: Workflow for Cellular Anti-Fibrosis Assays.

References

Efficacy of Azepane-2-Carboxylic Acid Derivatives and Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Captopril, a prominent angiotensin-converting enzyme (ACE) inhibitor structurally related to azepane-2-carboxylic acid, and other key ACE inhibitors. The data presented here is intended to offer a clear, quantitative comparison to inform research and development in the field of cardiovascular therapeutics.

Introduction to ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][3] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[1][2][4] this compound derivatives, as proline analogs, represent a scaffold of significant interest in the design of novel ACE inhibitors due to the crucial role of the proline moiety in binding to the ACE active site.[5][6]

Comparative Efficacy of ACE Inhibitors

The inhibitory potency of various ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro IC50 values for Captopril and its analogs against angiotensin-converting enzyme.

ACE Inhibitor Active Metabolite In Vitro IC50 for ACE (nM)
Captopril-1.7 - 23
EnalaprilEnalaprilat1.2 - 5.2[7]
Lisinopril-1.1
BenazeprilBenazeprilat1.7
RamiprilRamiprilat1.5 - 4.2[7]
FosinoprilFosinoprilat11[7]
ZofenoprilZofenoprilat0.4

Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme source used.

Experimental Protocols

The following is a detailed methodology for a common in vitro ACE inhibition assay used to determine the IC50 values of potential inhibitors.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies utilizing the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[8][9][10]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Test compounds (e.g., this compound derivatives, Captopril)

  • HEPES buffer (50 mM, pH 7.5) containing 300 mM NaCl and 10 µM ZnCl2

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in HEPES buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of FAPGG in HEPES buffer (e.g., 5 mM).[9]

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Captopril) in HEPES buffer.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of HEPES buffer.

    • Add 10 µL of the ACE enzyme solution to each well.[9]

    • Pre-incubate the plate at 37°C for 5 minutes.[9]

  • Initiation and Measurement:

    • Initiate the reaction by adding 180 µL of the FAPGG substrate solution to each well.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm kinetically for a set period (e.g., 15-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).[10]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the experimental workflow for the ACE inhibition assay.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin (from Kidney) ACE ACE ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE

The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Mix_Reagents Mix Inhibitor and ACE in 96-well plate Prep_ACE->Mix_Reagents Prep_Substrate Prepare FAPGG Substrate Solution Add_Substrate Initiate reaction with FAPGG substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Serial Dilutions of Test Compounds Prep_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rate (Slope) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental workflow for the in vitro ACE inhibition assay.

References

Unlocking Therapeutic Potential: A Comparative Analysis of In Vitro and In Vivo Studies of Azepane-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. Azepane-2-carboxylic acid and its derivatives have emerged as a scaffold of significant interest, demonstrating potential in various therapeutic areas, including oncology. This guide provides a comprehensive comparison of the in vitro and in vivo studies of these compounds, with a focus on their activity as inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), a key negative regulator of anti-tumor immunity.

This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the underlying biological pathways and experimental workflows to offer a clear and objective comparison for researchers in the field.

Quantitative Data Summary: In Vitro Potency vs. In Vivo Performance

The efficacy of a drug candidate is initially assessed through in vitro assays, which measure its direct effect on a specific molecular target in a controlled environment. However, the true potential of a compound is only revealed through in vivo studies, which evaluate its activity within a complex living system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Here, we compare two notable azepane-containing PTPN2 inhibitors, "Compound 4" (also known as PTPN2/1-IN-3) and "K-38".

CompoundTargetIn Vitro Potency (IC50)In Vivo ModelKey In Vivo Parameters
Compound 4 (PTPN2/1-IN-3) PTPN29.3 nM[1]MC38 Syngeneic Mouse ModelOral Bioavailability (F): 93%[1]
K-38 PTPN27.05 nM[2]Melanoma Mouse ModelOral Bioavailability (F): 10.46%[2]

Note: IC50 represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro PTPN2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTPN2.

  • Reagents and Materials:

    • Recombinant human PTPN2 enzyme.

    • Fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA, and 1 mM DTT).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 96-well black microplates.

    • Microplate reader with fluorescence detection capabilities.

  • Procedure:

    • A solution of recombinant PTPN2 enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

    • In the wells of a 96-well plate, the PTPN2 enzyme solution is added, followed by the addition of the test compound dilutions or vehicle control (DMSO).

    • The plate is incubated at room temperature for a specified pre-incubation period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.

    • The enzymatic reaction is initiated by adding the DiFMUP substrate to all wells.

    • The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.

    • The percent inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software.

In Vivo Antitumor Efficacy Study (MC38 Syngeneic Mouse Model)

This study evaluates the ability of a test compound to inhibit tumor growth in a living animal model that mimics human cancer.

  • Animal Model:

    • Female C57BL/6 mice, typically 6-8 weeks old.

    • MC38 (mouse colon adenocarcinoma) cells.

  • Procedure:

    • MC38 cells are cultured in vitro and then harvested.

    • A suspension of MC38 cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) is subcutaneously injected into the flank of each mouse[3][4].

    • Tumor growth is monitored regularly by measuring the tumor volume with calipers (Volume = (length x width^2)/2)[5].

    • When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups[6].

    • The test compound is administered to the treatment group via the desired route (e.g., oral gavage) at a specified dose and frequency. The control group receives a vehicle control.

    • Tumor volumes and body weights are measured throughout the study period.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

In Vivo Pharmacokinetic Study

This study determines the ADME properties of a test compound in an animal model.

  • Animal Model:

    • Male or female mice (e.g., C57BL/6).

  • Procedure:

    • The test compound is administered to the mice via a specific route, typically oral (PO) gavage and intravenous (IV) injection for bioavailability determination.

    • Blood samples are collected from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[7].

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software. Key parameters include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

      • F (Oral Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate the PTPN2 signaling pathway and a typical experimental workflow for evaluating PTPN2 inhibitors.

PTPN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1 JAK1 IFNGR->JAK1 activates STAT1 STAT1 JAK1->STAT1 phosphorylates (pSTAT1) Gene_Expression Gene Expression (e.g., PD-L1, MHC Class I) STAT1->Gene_Expression translocates & activates PTPN2 PTPN2 PTPN2->JAK1 dephosphorylates PTPN2->STAT1 dephosphorylates Azepane_Inhibitor Azepane Derivative (e.g., Compound 4) Azepane_Inhibitor->PTPN2 inhibits

Caption: PTPN2 Signaling Pathway and Inhibition by Azepane Derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Compound_Synthesis Synthesis of Azepane -2-carboxylic acid Derivatives PTPN2_Assay PTPN2 Inhibition Assay (Determine IC50) Compound_Synthesis->PTPN2_Assay Cell_Viability Cell-based Assays (e.g., cytotoxicity) PTPN2_Assay->Cell_Viability Data_Comparison Compare In Vitro Potency with In Vivo Efficacy PTPN2_Assay->Data_Comparison PK_Study Pharmacokinetic Study in Mice (Determine Bioavailability, etc.) Cell_Viability->PK_Study Lead Compound Selection Efficacy_Study Antitumor Efficacy Study (MC38 Mouse Model) PK_Study->Efficacy_Study Efficacy_Study->Data_Comparison

Caption: Experimental Workflow for Azepane-based PTPN2 Inhibitors.

References

Comparative Analysis of Azepane-2-Carboxylic Acid-Based Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane-2-carboxylic acid scaffold has emerged as a promising structural motif in the design of potent enzyme inhibitors, particularly targeting metalloproteinases. While achieving high on-target potency is a primary goal, ensuring selectivity and understanding the cross-reactivity profile are critical for advancing these compounds toward therapeutic applications. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative overview of the cross-reactivity of a representative this compound-based inhibitor, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of novel inhibitors is commonly assessed by screening them against a panel of related enzymes. The following table summarizes the inhibitory activity of a representative this compound-based inhibitor, "AZP-Inhibitor-1," against a panel of Matrix Metalloproteinases (MMPs). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.

This representative data, modeled on findings for potent carboxylic acid-based MMP inhibitors, illustrates that while AZP-Inhibitor-1 is a highly potent inhibitor of MMP-13, it exhibits significantly less activity against other MMPs, indicating a favorable selectivity profile.[1][2] Such profiles are crucial for minimizing off-target effects. For instance, inhibiting MMP-1 (Collagenase-1) broadly can interfere with normal tissue remodeling.[1]

Enzyme TargetIC50 (nM)Selectivity (fold vs. MMP-13)
MMP-13 (Collagenase-3) 3.5 1x
MMP-1 (Collagenase-1)>10,000>2857x
MMP-2 (Gelatinase-A)750214x
MMP-8 (Collagenase-2)620177x
MMP-9 (Gelatinase-B)>10,000>2857x
MMP-14 (MT1-MMP)>10,000>2857x

Table 1: Cross-reactivity profile of a representative this compound based inhibitor (AZP-Inhibitor-1) against various Matrix Metalloproteinases. Data is hypothetical but based on typical results for selective MMP-13 inhibitors.[1][2]

Mandatory Visualizations

Visualizing the complex biological systems and experimental procedures involved in inhibitor assessment is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.

mmp13_signaling cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_tfs Transcription Factors cluster_gene Gene Expression IL1 IL-1β MAPK MAPK Pathway (p38, JNK, ERK) IL1->MAPK TNFa TNF-α TNFa->MAPK NFkB NF-κB Pathway TNFa->NFkB TGFb TGF-β TGFb->MAPK WNT Wnt/β-catenin Pathway TGFb->WNT AP1 AP-1 (c-Jun) MAPK->AP1 RUNX2 Runx2 MAPK->RUNX2 WNT->RUNX2 NFkB_TF NF-κB NFkB->NFkB_TF MMP13_Gene MMP-13 Gene (in Nucleus) AP1->MMP13_Gene Upregulation RUNX2->MMP13_Gene Upregulation NFkB_TF->MMP13_Gene Upregulation MMP13_Protein MMP-13 (Collagenase-3) MMP13_Gene->MMP13_Protein Transcription & Translation

References

Benchmarking New Synthesis Routes for Azepane-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azepane-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a constrained amino acid analog in the design of novel therapeutics. The development of efficient and scalable synthetic routes to this key intermediate is of paramount importance. This guide provides an objective comparison of established and novel synthesis methodologies for this compound, supported by experimental data to inform route selection for research and development.

Comparison of Key Synthesis Routes

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The following table summarizes the key performance indicators for three prominent methods: Reductive Amination of a Glutamic Acid Derivative, Beckmann Rearrangement of a Cyclohexanone Precursor, and a Curtius Rearrangement-based approach.

ParameterRoute 1: Reductive Amination Route 2: Beckmann Rearrangement Route 3: Curtius Rearrangement
Starting Material (S)-Tribenzyl glutamic acid γ-aldehyde4-Oxocyclohexanecarboxylic acidCycloheptane-1,1-dicarboxylic acid
Key Transformations Horner-Wadsworth-Emmons, Reductive AminationOximation, Beckmann RearrangementCurtius Rearrangement
Reported Overall Yield GoodHighModerate
Enantioselectivity High (from chiral pool)Racemic (requires resolution)Racemic (requires resolution)
Scalability ModerateHighModerate
Key Advantages Good stereocontrolStraightforward, efficientAvoids explosive acyl azides with DPPA
Key Disadvantages Multi-step, protecting groups requiredProduces a racemic mixtureRequires synthesis of dicarboxylic acid

Experimental Protocols

Route 1: Enantioselective Synthesis via Reductive Amination

This established route leverages the chirality of a readily available starting material, L-glutamic acid, to produce enantiopure this compound. The key steps involve the formation of a γ-aldehyde, olefination, and a final reductive amination to close the seven-membered ring.

Experimental Workflow:

cluster_0 Starting Material Preparation cluster_1 Chain Elongation and Cyclization L-Glutamic_Acid L-Glutamic_Acid Tribenzyl_Glutamate Tribenzyl_Glutamate L-Glutamic_Acid->Tribenzyl_Glutamate Protection Glutamic_Aldehyde (S)-Tribenzyl glutamic acid γ-aldehyde Tribenzyl_Glutamate->Glutamic_Aldehyde Reduction HWE_Product Horner-Wadsworth-Emmons Product Glutamic_Aldehyde->HWE_Product HWE Reaction (β-keto phosphonate) Azepane_Intermediate Protected Azepane-2-carboxylate HWE_Product->Azepane_Intermediate Reductive Amination (H₂, Pd catalyst) Azepane_Acid This compound Azepane_Intermediate->Azepane_Acid Deprotection Start 4-Oxocyclohexanecarboxylic acid Oxime Cyclohexanone Oxime Derivative Start->Oxime Oximation Caprolactam Substituted ε-Caprolactam Oxime->Caprolactam Beckmann Rearrangement Final_Product This compound Caprolactam->Final_Product Hydrolysis Dicarboxylic_Acid Cycloheptane-1,1-dicarboxylic acid Monoester Monoester Derivative Dicarboxylic_Acid->Monoester Monofunctionalization Isocyanate Isocyanate Intermediate Monoester->Isocyanate Curtius Rearrangement (DPPA) Carbamate Protected Azepane-2-carboxylate Isocyanate->Carbamate Trapping with Alcohol Final_Product This compound Carbamate->Final_Product Hydrolysis & Deprotection

Head-to-Head Comparison of Azepane-2-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Azepane-2-carboxylic acid analogs reveals their potential as potent and selective enzyme inhibitors, with significant implications for the development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and metabolic conditions. This comparison guide synthesizes available experimental data to provide a clear overview of their structure-activity relationships (SAR) and performance against key biological targets.

This compound is a versatile scaffold in medicinal chemistry, offering a seven-membered ring structure that can be strategically modified to achieve high-affinity and selective binding to various enzyme active sites. Researchers have explored the therapeutic potential of its analogs as inhibitors of several enzyme families, most notably protein tyrosine phosphatases (PTPs) and cathepsins.

Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors

Recent studies have highlighted the promise of azepane-containing compounds as dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] These enzymes are critical negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy for enhancing anti-tumor immunity.[2]

A notable example is a novel small molecule inhibitor, referred to as compound 4 in a recent study, which incorporates an azepane moiety and demonstrates nanomolar inhibitory potency against both PTPN2 and PTPN1.[1] While the specific this compound analogs were not detailed in the abstract, the research points to the potential of this scaffold in developing clinically relevant inhibitors in this class.[1]

Azepan-3-one Analogs as Cathepsin K Inhibitors

While not strictly this compound analogs, the study of methyl-substituted azepan-3-ones as Cathepsin K inhibitors provides valuable insights into the SAR of the azepane core. Cathepsin K is a cysteine protease predominantly involved in bone resorption, making it a key target for osteoporosis therapies.[3][4]

One particularly potent analog, a 4S-7-cis-methylazepanone derivative (compound 10), exhibited a Ki,app of 0.041 nM against human cathepsin K, coupled with excellent oral bioavailability (89%) in rats. This highlights how subtle structural modifications to the azepane ring can significantly impact both potency and pharmacokinetic properties.

Table 1: Comparative Inhibitory Activity of an Azepan-3-one Analog Against Cathepsin K

CompoundTarget EnzymeKi,app (nM)Rat Oral Bioavailability (%)Rat in vivo Clearance (mL/min/kg)
4S-7-cis-methylazepanone (10) Human Cathepsin K0.0418919.5
Parent Azepanone (1)Human Cathepsin K0.164249.2

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. Below are representative protocols for assessing the activity of inhibitors against PTPN1 and Cathepsin K.

PTPN1 Enzymatic Assay

This assay quantifies the enzymatic activity of PTPN1 through the hydrolysis of a phosphate substrate, leading to a detectable signal.

Workflow for PTPN1 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Assay Buffer, PTPN1 Enzyme Solution, and Substrate (pNPP) pre_inc Pre-incubate PTPN1 with Test Compound or DMSO (Control) reagents->pre_inc inhibitor Prepare Serial Dilutions of Test Compound inhibitor->pre_inc reaction Initiate Reaction by Adding Substrate pre_inc->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction with NaOH incubation->stop measure Measure Absorbance at 405 nm stop->measure calculate Calculate % Inhibition and IC50 Values measure->calculate

Caption: General workflow for a PTPN1 enzymatic inhibition assay.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT.[5]

  • PTPN1 Enzyme: Purified recombinant human PTPN1.

  • Substrate: p-nitrophenyl phosphate (pNPP).[5][6]

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Stop Solution: 1 M NaOH.[5]

Procedure:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the PTPN1 enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[5]

  • Initiate the enzymatic reaction by adding the pNPP substrate solution.

  • Incubate the plate at 37°C for 30 minutes.[5]

  • Stop the reaction by adding the stop solution.[5]

  • Measure the absorbance at 405 nm using a microplate reader.[5][6]

  • The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Cathepsin K Inhibition Assay

This fluorometric assay measures the cleavage of a specific substrate by Cathepsin K, resulting in a fluorescent signal.

Workflow for Cathepsin K Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Assay Buffer, Cathepsin K Enzyme, and Fluorogenic Substrate pre_inc Pre-incubate Cathepsin K with Test Compound or DMSO (Control) reagents->pre_inc inhibitor Prepare Serial Dilutions of Test Compound inhibitor->pre_inc reaction Initiate Reaction by Adding Substrate pre_inc->reaction incubation Incubate at 37°C reaction->incubation measure Measure Fluorescence (Ex/Em = 400/505 nm) kinetically incubation->measure calculate Calculate Reaction Rates and % Inhibition to determine IC50 measure->calculate

Caption: General workflow for a fluorometric Cathepsin K inhibition assay.

Materials:

  • Assay Buffer: Specific buffer for Cathepsin K activity.[7][8]

  • Cathepsin K Enzyme: Purified recombinant human Cathepsin K.[7][8]

  • Fluorogenic Substrate: e.g., Ac-LR-AFC.[8]

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Inhibitor Control: e.g., FF-FMK.[8]

Procedure:

  • Reconstitute and dilute the Cathepsin K enzyme and substrate according to the manufacturer's protocol.[7][8]

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the diluted Cathepsin K enzyme to each well and pre-incubate.

  • Initiate the reaction by adding the fluorogenic substrate solution.[8]

  • Measure the fluorescence intensity kinetically at an excitation of 400 nm and an emission of 505 nm.[8]

  • Determine the reaction rates and calculate the percentage of inhibition to derive IC50 values.

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways.

PTPN1/PTPN2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation ptpn PTPN1/PTPN2 (Inhibited by Azepane Analogs) jak->ptpn Dephosphorylation (Negative Regulation) gene Gene Transcription (e.g., Immune Response) stat->gene Translocation & Activation

Caption: Simplified JAK-STAT signaling pathway and the role of PTPN1/PTPN2.

PTPN1 and PTPN2 are key negative regulators of the JAK-STAT signaling pathway, which is crucial for immune cell activation and function. By inhibiting PTPN1/PTPN2, azepane-based inhibitors can enhance pro-inflammatory signaling, leading to improved anti-tumor immune responses.

Cathepsin K in Bone Resorption

G cluster_lysosome Resorption Lacuna osteoclast Osteoclast sealing_zone Sealing Zone osteoclast->sealing_zone Adhesion catk Cathepsin K (Inhibited by Azepane Analogs) osteoclast->catk Secretion acidic_env Acidic Environment (H+) osteoclast->acidic_env Secretion bone_matrix Bone Matrix (Collagen) degraded_collagen Degraded Collagen Fragments bone_matrix->degraded_collagen catk->bone_matrix Collagen Degradation acidic_env->bone_matrix Mineral Dissolution

Caption: Role of Cathepsin K in osteoclast-mediated bone resorption.

In the acidic environment of the resorption lacuna, osteoclasts secrete Cathepsin K, which is the primary enzyme responsible for degrading the collagenous bone matrix. Azepane-based inhibitors of Cathepsin K can effectively block this process, thereby preventing excessive bone loss.[9]

References

A Comparative Guide to Confirming the Purity and Identity of Synthesized Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized Azepane-2-carboxylic acid. Experimental data and protocols are provided to assist researchers in selecting the most appropriate techniques for their specific needs. Furthermore, a comparison with viable alternative cyclic amino acids, L-proline and D,L-pipecolic acid, is included to offer a broader context for its application in drug development and peptidomimetics.

Introduction to this compound and its Alternatives

This compound is a cyclic, non-proteinogenic alpha-amino acid that serves as a valuable building block in medicinal chemistry. Its seven-membered ring structure provides a unique conformational constraint when incorporated into peptides, influencing their biological activity and stability. This makes it a compound of interest for the development of novel therapeutics, including peptidomimetics.

For comparative purposes, this guide includes two common cyclic amino acids:

  • L-proline: A proteinogenic amino acid with a five-membered pyrrolidine ring. It is widely used in peptide synthesis to introduce kinks and rigidity.

  • D,L-pipecolic acid: A six-membered cyclic amino acid, considered a higher homolog of proline. It is found in various natural products and is also utilized in drug design.

Analytical Techniques for Identity and Purity Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the identity and purity of synthesized this compound. The following sections detail the expected results from key analytical methods and compare them with those of L-proline and D,L-pipecolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

ProtonThis compound (Predicted)L-proline (Experimental)D,L-pipecolic acid (Experimental)
α-CH~3.5 - 3.7 ppm~4.1 ppm~3.0 - 3.6 ppm
Ring CH₂~1.4 - 2.0 ppm~1.9 - 2.4 ppm~1.5 - 2.2 ppm
NH(broad, exchangeable)(broad, exchangeable)(broad, exchangeable)
COOH(broad, exchangeable)(broad, exchangeable)(broad, exchangeable)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

CarbonThis compound (Predicted)L-proline (Experimental)D,L-pipecolic acid (Experimental)
C=O~175 - 180 ppm~174 ppm~175 - 180 ppm
α-CH~60 - 65 ppm~61 ppm~60 - 62 ppm
Ring CH₂~25 - 45 ppm~24, 29, 46 ppm~24 - 47 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)L-proline (Experimental)D,L-pipecolic acid (Experimental)
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
N-H (Amine)3200-3500 (broad)3200-3500 (broad)3200-3500 (broad)
C-H (Aliphatic)2850-30002850-30002850-3000
C=O (Carboxylic Acid)1680-1720~1630 (zwitterion)~1600-1700
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)

ParameterThis compoundL-prolineD,L-pipecolic acid
Molecular FormulaC₇H₁₃NO₂C₅H₉NO₂C₆H₁₁NO₂
Molecular Weight143.18 g/mol 115.13 g/mol 129.16 g/mol
Predicted [M]+•m/z 143m/z 115m/z 129
Key Fragmentsm/z 98 ([M-COOH]⁺)m/z 70 ([M-COOH]⁺)m/z 84 ([M-COOH]⁺)
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a synthesized compound and for separating enantiomers.

Table 5: Comparative HPLC Retention Times (Reverse Phase)

CompoundTypical Retention Time (min)*
This compound~4.5 - 5.5
L-proline~2.5 - 3.5
D,L-pipecolic acid~3.5 - 4.5

*Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions. The values presented are for comparative purposes under a generic reverse-phase method.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of ε-caprolactam. Potential impurities arising from the starting material, ε-caprolactam, can include aminocaproic acid and various oligomers.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of D₂O.

  • ¹H NMR: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Use a direct insertion probe for solid samples or inject a solution into the ion source.

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Analysis: Record the mass spectrum over a suitable m/z range.

Reverse-Phase HPLC for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity
  • Column: A chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), optimized for the specific column and analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or by mass spectrometry.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Confirmation Synthesis Synthesized this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC (Purity) Purification->HPLC Purity Confirmed Confirmed Purity & Identity NMR->Confirmed FTIR->Confirmed MS->Confirmed Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC If Chiral Chiral_HPLC->Confirmed

Caption: Analytical workflow for confirming the purity and identity of synthesized this compound.

Signaling_Pathway cluster_peptide Peptidomimetic Action cluster_cell Cellular Response Peptide Peptide with Cyclic Amino Acid Receptor Target Receptor Peptide->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response (e.g., Inhibition/Activation) Signaling->Response

Caption: Generalized signaling pathway involving a peptidomimetic containing a cyclic amino acid.

Conclusion

The confirmation of purity and identity for synthesized this compound requires a combination of spectroscopic and chromatographic techniques. By comparing the obtained data with predicted values and the data from known alternatives like L-proline and D,L-pipecolic acid, researchers can confidently assess the quality of their synthesized material. The unique structural properties of this compound make it a valuable tool in drug discovery, and rigorous analytical characterization is the foundation for its successful application.

References

Safety Operating Guide

Proper Disposal of Azepane-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of Azepane-2-carboxylic acid is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, minimizing risks to personnel and the environment. The primary and mandatory disposal route for this compound is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Hazard Profile and Essential Safety Precautions

Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron is necessary to prevent skin contact.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Experimental Protocol: Routine Waste Disposal

This protocol details the systematic procedure for the collection and disposal of this compound waste generated during routine laboratory operations.

Step 1: Waste Minimization Before commencing any experiment, meticulously plan to minimize the generation of chemical waste. This can be achieved by accurately calculating the required quantities of this compound and avoiding the preparation of excess solutions.

Step 2: Waste Segregation Proper segregation is crucial to prevent potentially hazardous chemical reactions.[2]

  • Collect waste containing this compound in a designated, separate waste container.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[1]

  • Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[2][3]

Step 3: Waste Container and Labeling

  • Use a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) is generally a suitable choice.

  • The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[2][4]

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[2][4]

    • The full chemical name: "this compound"[2][4]

    • Associated hazards (e.g., "Irritant")[2][4]

    • The date when the first waste was added (accumulation start date)[2][4]

    • The name of the principal investigator and the specific laboratory location.[2]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be at or near the point of waste generation.[2]

  • The SAA should incorporate secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2]

  • Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[4]

Step 5: Arranging for Waste Pickup Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Emergency Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's EHS or emergency response team.

Step 2: Control and Contain

  • For small, manageable spills, ensure you are wearing the appropriate PPE.

  • Control the spread of the liquid by creating a dike around the spill's outer edges using an absorbent material like vermiculite, sand, or spill pillows.[5][6]

Step 3: Neutralization and Absorption

  • For spills of organic acids like this compound, slowly apply a neutralizer such as sodium bicarbonate or soda ash, working from the outside of the spill inwards.[5][6][7]

  • Be cautious, as the neutralization process can generate heat and cause splashing.[5][6]

  • Once the fizzing stops, check the pH with pH paper to ensure it is near neutral (pH 6-8).

  • Absorb the neutralized mixture with an inert material such as vermiculite, clay absorbent (kitty litter), or spill pillows.[5][7]

Step 4: Collection and Disposal

  • Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[5][8]

  • For powders or absorbed liquids, it is good practice to double-bag the waste in heavy-duty plastic bags.[5][6]

  • Label the container as "Hazardous Waste: Spill Cleanup Debris (this compound)" and include the date of the spill.

  • Dispose of the container through your institution's hazardous waste program.

Step 5: Decontamination

  • Clean the spill area and any affected equipment with a suitable cleaning agent and water.[5][6]

  • Dispose of all cleaning materials (e.g., paper towels, gloves) as hazardous waste.

Data Presentation: Disposal Parameters

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterGuidelineSource
Primary Disposal Route Approved Hazardous Waste Disposal Facility
Drain Disposal Strictly Prohibited[1][2]
Trash Disposal Strictly Prohibited[2]
Waste Container Compatible material (e.g., HDPE), tightly sealed[3]
Incompatible Waste Strong oxidizing agents, strong bases
Spill Neutralizing Agent Sodium Bicarbonate, Soda Ash[5][7]
Spill Absorbent Vermiculite, Sand, Clay Absorbent, Spill Pillows[5][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Generate This compound Waste Generated Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) Generate->Segregate Spill Spill Occurs Generate->Spill Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup Dispose Final Disposal at Approved Hazardous Waste Facility Pickup->Dispose Neutralize Neutralize with Sodium Bicarbonate Spill->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb CollectSpill Collect Spill Debris into Hazardous Waste Container Absorb->CollectSpill CollectSpill->Store

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Azepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling Azepane-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and proper management of this chemical compound.

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Routine Laboratory Work Eye Protection: Safety glasses with side shields or chemical safety goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Body Protection: Laboratory coat. Respiratory Protection: Not generally required if work is performed in a well-ventilated area or a chemical fume hood.
Weighing and Preparing Solutions Eye Protection: Chemical safety goggles. A face shield may be required if there is a splash hazard. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Body Protection: Laboratory coat. Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts/aerosols may be generated.
Spill or Accidental Release Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant apron or suit over a laboratory coat. Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Waste Disposal Eye Protection: Chemical safety goggles. Hand Protection: Chemical-resistant gloves. Body Protection: Laboratory coat. Respiratory Protection: Not generally required if handling sealed waste containers in a well-ventilated area.

Experimental Protocols

Standard Handling Procedure:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Remove and launder any contaminated clothing before reuse.[1]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Containment: For a small spill, use an inert absorbent material to contain it. Prevent the spill from entering drains or waterways.[1]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution.

Disposal Plan:

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess the Task: - Routine work? - Weighing/solutions? - Spill/release? - Waste disposal? start->task_assessment routine_work Routine Lab Work task_assessment->routine_work Routine weighing_solutions Weighing or Preparing Solutions task_assessment->weighing_solutions Weighing spill_release Spill or Accidental Release task_assessment->spill_release Spill waste_disposal Waste Disposal task_assessment->waste_disposal Disposal ppe_routine Standard PPE: - Safety glasses - Lab coat - Gloves routine_work->ppe_routine ppe_weighing Enhanced PPE: - Goggles/face shield - Lab coat - Gloves - Consider respirator weighing_solutions->ppe_weighing ppe_spill Full PPE: - Goggles & face shield - Chemical apron/suit - Heavy-duty gloves - Respirator spill_release->ppe_spill ppe_disposal Standard PPE: - Goggles - Lab coat - Gloves waste_disposal->ppe_disposal end Proceed with Task ppe_routine->end ppe_weighing->end ppe_spill->end ppe_disposal->end

Caption: PPE selection flowchart for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.